Bis(2-formylphenyl) Ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-formylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZLKFWMQOYKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346758 | |
| Record name | Bis(2-formylphenyl) Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49590-51-4 | |
| Record name | Bis(2-formylphenyl) Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bis(2-formylphenyl) Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Bis(2-formylphenyl) Ether, also known as 2,2'-Diformyldiphenyl Ether or 2,2'-Oxydibenzaldehyde. This symmetrical diether aldehyde is a valuable building block in organic synthesis, particularly in the construction of macrocyclic ligands, Schiff bases, and other complex molecular architectures relevant to materials science and medicinal chemistry.
Introduction
This compound (CAS No. 49590-51-4) is an aromatic compound featuring two formyl (-CHO) groups positioned ortho to the ether linkage. This specific arrangement of functional groups imparts unique reactivity and conformational properties, making it a sought-after precursor for the synthesis of sophisticated molecular systems. Its ability to undergo condensation reactions with amines to form Schiff bases is a cornerstone of its utility in the development of metal-organic frameworks (MOFs), sensors, and catalysts.
Synthesis of this compound
The synthesis of this compound can be approached through several established methodologies in organic chemistry, primarily revolving around the formation of the diaryl ether bond. The two most common and effective strategies are the Ullmann condensation and the Williamson ether synthesis.
Experimental Protocol: Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol. For the synthesis of the symmetric this compound, a self-condensation of 2-halobenzaldehyde in the presence of a copper catalyst and a base is a plausible route. A more controlled approach involves the reaction of 2-halobenzaldehyde with salicylaldehyde.
Materials:
-
2-Chlorobenzaldehyde or 2-Bromobenzaldehyde
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Copper(I) iodide (CuI) or Copper powder (activated)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Toluene
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq), 2-halobenzaldehyde (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF via syringe to the flask to create a stirrable suspension.
-
Heat the reaction mixture to 120-150 °C and maintain vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing cold water and stir for 30 minutes.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Diagram of the Ullmann Condensation Workflow:
Caption: Ullmann condensation workflow for this compound synthesis.
Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis provides an alternative route, involving the reaction of a phenoxide with an alkyl or aryl halide. For this compound, this would typically involve the reaction of the sodium or potassium salt of salicylaldehyde with a 2-halobenzaldehyde.
Materials:
-
Salicylaldehyde
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
2-Fluorobenzaldehyde or 2-Nitrobenzaldehyde
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve salicylaldehyde (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Add 2-fluorobenzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (silica gel, hexane/ethyl acetate eluent) to yield the pure this compound.
Diagram of the Williamson Ether Synthesis Workflow:
Caption: Williamson ether synthesis workflow for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the expected physical and spectral data.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 49590-51-4 |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 77-80 °C |
| Purity (by GC) | >98.0% |
| Synonyms | 2,2'-Diformyldiphenyl Ether, 2,2'-Oxydibenzaldehyde |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | s | 2H | Aldehyde (-CHO) |
| ~7.9 | dd | 2H | Ar-H (ortho to CHO) |
| ~7.5 | t | 2H | Ar-H (para to O) |
| ~7.2 | t | 2H | Ar-H (meta to O) |
| ~7.0 | d | 2H | Ar-H (ortho to O) |
Note: Spectra are typically recorded in CDCl₃. Chemical shifts are approximate and may vary slightly based on the solvent and instrument.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~189 | Aldehyde Carbonyl (C=O) |
| ~156 | Ar-C (ipso, attached to O) |
| ~135 | Ar-C (para to O) |
| ~129 | Ar-C (ortho to CHO) |
| ~128 | Ar-C (ipso, attached to CHO) |
| ~125 | Ar-C (meta to O) |
| ~120 | Ar-C (ortho to O) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | C-H stretch (aromatic) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1690 | C=O stretch (aldehyde, strong) |
| ~1590, ~1480 | C=C stretch (aromatic ring) |
| ~1240 | C-O-C stretch (asymmetric) |
| ~1160 | C-O-C stretch (symmetric) |
Mass Spectrometry (MS)
| m/z Value | Assignment |
| 226.06 | [M]⁺ (Molecular Ion) for C₁₄H₁₀O₃ |
| 225.05 | [M-H]⁺ |
| 197.06 | [M-CHO]⁺ |
| 121.03 | [M-C₇H₅O₂]⁺ (cleavage of one formylphenyl group) |
Conclusion
This technical guide has detailed the primary synthetic routes and comprehensive characterization data for this compound. The provided experimental protocols for the Ullmann condensation and Williamson ether synthesis offer robust methods for its preparation in a laboratory setting. The tabulated physical and spectroscopic data serve as a crucial reference for researchers to verify the identity and purity of the synthesized compound, facilitating its use in further synthetic applications within drug development and materials science. Careful execution of the described procedures and thorough analysis of the resulting product are paramount for successful research outcomes.
An In-depth Technical Guide to Bis(2-formylphenyl) Ether (CAS: 49590-51-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-formylphenyl) ether, also known as 2,2'-diformyldiphenyl ether or 2,2'-oxydibenzaldehyde, is a symmetrical aromatic dialdehyde. Its unique structure, featuring two reactive aldehyde functionalities held in a specific spatial orientation by a flexible ether linkage, makes it a valuable precursor in the synthesis of complex macrocyclic structures, particularly Schiff base macrocycles. These macrocycles are of significant interest in medicinal chemistry due to their potential to coordinate with various metal ions and exhibit a range of biological activities. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Core Properties
This compound is a white to light yellow crystalline powder. It is an air-sensitive compound and should be stored under an inert atmosphere in a cool, dark place.
| Property | Value | Reference(s) |
| CAS Number | 49590-51-4 | [1] |
| Molecular Formula | C₁₄H₁₀O₃ | |
| Molecular Weight | 226.23 g/mol | |
| Appearance | White to light yellow powder to crystal | [1] |
| Melting Point | 77.0 to 80.0 °C | [1] |
| Boiling Point | 182 °C at 1.5 mmHg | |
| Purity | >98.0% (GC) | [1] |
| Synonyms | 2,2'-Diformyldiphenyl ether, 2,2'-Oxydibenzaldehyde | [2] |
Spectroscopic Data
The spectral data for this compound are available through the Spectral Database for Organic Compounds (SDBS) under the ID number 19388. This data is crucial for the structural confirmation of the compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals would include those for the aldehydic protons and the aromatic protons on the two phenyl rings.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Key signals would correspond to the carbonyl carbons of the aldehyde groups, the ether-linked aromatic carbons, and the other aromatic carbons.
FT-IR Spectroscopy
The Infrared (IR) spectrum is used to identify the functional groups present. For this compound, characteristic absorption bands would be expected for the C=O stretching of the aldehyde groups and the C-O-C stretching of the ether linkage.
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak would correspond to the molecular weight of the compound.
Synthesis
Proposed Synthetic Route: Williamson Ether Synthesis
A potential route for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl or aryl halide. In this case, the reaction would likely proceed between 2-chlorobenzaldehyde or 2-bromobenzaldehyde and the sodium salt of 2-hydroxybenzaldehyde.
References
Spectroscopic Profile of Bis(2-formylphenyl) Ether: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for Bis(2-formylphenyl) ether. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Summary of Spectral Data
The following tables summarize the key spectral data obtained for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.51 | s | 2H | Aldehydic H |
| 7.99 | dd | 2H | Aromatic H |
| 7.61 | t | 2H | Aromatic H |
| 7.32 | t | 2H | Aromatic H |
| 6.96 | d | 2H | Aromatic H |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 189.5 | Aldehydic C=O |
| 160.7 | Aromatic C-O |
| 135.9 | Aromatic C-H |
| 128.9 | Aromatic C-CHO |
| 127.8 | Aromatic C-H |
| 124.5 | Aromatic C-H |
| 119.9 | Aromatic C-H |
Note: The assignments are based on typical chemical shift ranges for the functional groups present.
Table 3: IR Spectral Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | Aldehydic C-H stretch |
| ~1700 | Strong | Aromatic Aldehyde C=O stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O-Aryl asymmetric C-O-C stretch |
| ~1150 | Strong | Aryl-O-Aryl symmetric C-O-C stretch |
| ~750 | Strong | Ortho-disubstituted C-H bend |
Note: The values are typical for aromatic aldehydes and diaryl ethers.
Experimental Protocols
The spectral data presented in this guide are based on standard laboratory procedures for NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, the chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00). For ¹³C NMR, the solvent peak is used as a reference.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained from a solution of the compound in a suitable solvent. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the spectral analysis of this compound, from sample preparation to data interpretation.
Caption: Workflow for the spectral analysis of this compound.
Lack of Quantitative Solubility Data for Bis(2-formylphenyl) Ether in Organic Solvents: A Technical Overview and Methodological Guidance
Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for Bis(2-formylphenyl) Ether in common organic solvents remains largely unreported. This technical guide addresses this information gap by providing established methodologies for determining solubility, presenting a framework for how such data should be structured, and offering a visual representation of a general experimental workflow. This document is intended to guide researchers, scientists, and drug development professionals in assessing the solubility of this compound.
Understanding Solubility
Solubility is a critical physicochemical parameter, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a compound like this compound, understanding its solubility in various organic solvents is fundamental for its purification, reaction chemistry, formulation, and application in areas such as synthetic chemistry and materials science.
Table of Qualitative and General Solubility
While precise quantitative values are not available in the public domain, the general principle of "like dissolves like" can provide some initial guidance. This compound is a polar molecule due to the presence of two aldehyde groups and an ether linkage. Therefore, it is expected to be more soluble in polar organic solvents. A qualitative assessment would likely yield results similar to those presented in Table 1, which should be confirmed experimentally.
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Anticipated Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone, THF | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The potential for hydrogen bonding with the ether oxygen and carbonyl groups would enhance solubility. |
| Nonpolar | Hexane, Toluene | Likely Insoluble | The significant difference in polarity between the solute and solvent would limit dissolution. |
| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have a moderate polarity and can often dissolve a range of organic compounds. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols must be followed. The following outlines a general yet detailed methodology for determining the solubility of a solid compound like this compound.
General Experimental Protocol for Isothermal Solubility Measurement
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel (e.g., a screw-cap vial or a jacketed reaction vessel).
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[1]
-
-
Phase Separation:
-
Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to stand at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any solid particles.
-
-
Quantification of Solute:
-
The collected aliquot is accurately weighed.
-
The solvent is evaporated under reduced pressure or a stream of inert gas.
-
The mass of the remaining solid (the dissolved this compound) is determined.
-
Alternatively, the concentration of the solute in the aliquot can be determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with a pre-established calibration curve.
-
-
Calculation of Solubility:
-
The solubility is then calculated and can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).
-
Visualizing the Experimental Workflow
A clear workflow is essential for reproducible experimental results. The following diagram, generated using Graphviz, illustrates the logical steps for determining the solubility of an organic compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
The Strategic Utility of Bis(2-formylphenyl) Ether in the Synthesis of Novel Macrocycles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocyclic compounds hold a prominent position in contemporary drug discovery and materials science due to their unique structural and functional properties. This technical guide provides a comprehensive overview of the synthesis of macrocycles using bis(2-formylphenyl) ether as a versatile precursor. The primary focus is on the Schiff base condensation reaction with various diamines, a robust and efficient method for constructing diverse macrocyclic architectures. This document details experimental protocols, presents collated quantitative data from spectroscopic and analytical techniques, and explores the potential applications of the resulting macrocycles in medicinal chemistry. Furthermore, it visualizes key synthetic workflows and potential biological mechanisms to facilitate a deeper understanding of this important class of molecules.
Introduction
Macrocycles, cyclic molecules with nine or more atoms in the ring, represent a significant and expanding area of chemical research.[1] Their pre-organized, yet flexible, structures allow for high-affinity and selective interactions with biological targets, such as proteins and nucleic acids, making them attractive candidates for therapeutic development.[2] this compound, with its two reactive aldehyde functionalities held in a defined spatial orientation by a diphenyl ether linkage, serves as an excellent starting material for the synthesis of a variety of macrocyclic structures. The most common synthetic route involves the [2+2] condensation with diamines to form Schiff base (imine) macrocycles.[3] These macrocycles can be further modified, for instance, through reduction of the imine bonds to create more flexible and stable polyamine macrocycles.
Synthesis of Macrocycles from this compound
The cornerstone of macrocycle synthesis from this compound is the Schiff base condensation reaction. This reaction is typically carried out under mild conditions and can be influenced by factors such as the choice of solvent, temperature, and the nature of the diamine used.
General Experimental Workflow
The synthesis and characterization of macrocycles from this compound follow a logical progression of steps, from the initial reaction to the final structural elucidation and purity assessment.
Caption: A generalized workflow for the synthesis, purification, and characterization of macrocycles from this compound.
Detailed Experimental Protocols
While a specific, universally applicable protocol is subject to the nature of the diamine used, the following represents a generalized procedure for the synthesis of a Schiff base macrocycle from this compound and a generic diamine.
Protocol 1: Synthesis of a [2+2] Schiff Base Macrocycle
-
Materials:
-
This compound (1 equivalent)
-
Diamine (e.g., ethylenediamine) (1 equivalent)
-
Methanol (anhydrous)
-
Chloroform
-
-
Procedure:
-
Dissolve this compound in hot methanol.
-
In a separate flask, dissolve the diamine in methanol.
-
Slowly add the diamine solution dropwise to the stirred solution of this compound at room temperature.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. The formation of a precipitate may be observed.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold methanol.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol, benzene, or a mixture of dichloromethane and petroleum ether.[5] Alternatively, column chromatography on silica gel or neutral alumina can be employed for purification.[5]
-
Quantitative Data and Characterization
The synthesized macrocycles are characterized using a suite of spectroscopic and analytical techniques to confirm their structure and purity.
Spectroscopic Data
The following table summarizes typical spectroscopic data for macrocycles synthesized from this compound and its derivatives.
| Technique | Key Observations and Typical Values |
| ¹H NMR | - Appearance of a characteristic singlet for the imine proton (CH=N) in the range of δ 8.0-9.0 ppm. - Aromatic protons typically appear as multiplets in the range of δ 7.0-8.0 ppm. - Aliphatic protons from the diamine linker will have signals in the upfield region, with their chemical shifts and multiplicities depending on the specific diamine used.[6] |
| ¹³C NMR | - The imine carbon (CH=N) signal is typically observed in the range of δ 150-165 ppm. - Aromatic carbons will show signals in the δ 110-160 ppm region. - Aliphatic carbons from the diamine linker will appear in the upfield region. |
| IR Spectroscopy | - A strong absorption band corresponding to the C=N stretching vibration of the imine group is typically observed around 1620-1650 cm⁻¹. - The absence of the C=O stretching band from the starting aldehyde (around 1700 cm⁻¹) indicates the completion of the condensation reaction. |
| Mass Spectrometry | - The molecular ion peak corresponding to the [2+2] macrocycle is a key indicator of successful synthesis. - Fragmentation patterns can provide further structural information.[7] |
Reaction Yields
The yields of macrocyclization reactions can vary significantly depending on the specific reactants and conditions. High-dilution conditions are often employed to favor intramolecular cyclization over intermolecular polymerization.
| Precursor System | Diamine | Yield (%) | Reference |
| 1,6-bis(2-formylphenyl)hexane | 2,6-diaminopyridine | Not specified | [3] |
| Substituted bis(formylphenyl)phenothiazine | meta-bis(aminomethyl)benzene | Not specified | [1] |
| 1,7-Bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane | Diethylenetriamine | 82 (of precursor) | [8] |
| 1,7-Bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane | 2,2'-(ethylenedioxy)bis(ethylamine) | Not specified | [8] |
Potential Applications in Drug Development
Macrocycles derived from this compound, particularly their metal complexes, have shown promise as potential therapeutic agents. Their ability to chelate metal ions and their diverse structural motifs make them interesting candidates for anticancer and antimicrobial drug discovery.[3][8]
Proposed Anticancer Mechanism
While the precise mechanisms of action for many of these macrocycles are still under investigation, a plausible pathway for their anticancer activity involves the induction of apoptosis (programmed cell death) in cancer cells. This can occur through interference with cellular processes such as DNA replication or by modulating key signaling pathways.
Caption: A proposed mechanism for the anticancer activity of Schiff base macrocycle metal complexes, involving DNA interaction, ROS generation, and disruption of signaling pathways, leading to apoptosis. This is a generalized pathway and requires specific experimental validation for macrocycles derived from this compound.
Antimicrobial Activity
Schiff bases and their metal complexes are known to possess antibacterial and antifungal properties. The mechanism of action is often attributed to the ability of these compounds to disrupt the cell wall or cell membrane of microorganisms, or to interfere with essential enzymatic processes. The chelation of metal ions by the macrocyclic ligand can enhance this antimicrobial potency.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of macrocyclic compounds. The Schiff base condensation reaction provides a straightforward and efficient route to these complex molecules. The resulting macrocycles, particularly their metal complexes, exhibit interesting properties that warrant further investigation for their potential applications in drug development and materials science. This guide provides a foundational understanding of the synthesis, characterization, and potential utility of these fascinating molecules, serving as a valuable resource for researchers in the field. Further exploration into their biological mechanisms of action will undoubtedly pave the way for the development of novel therapeutic agents.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. benchchem.com [benchchem.com]
- 3. Schiff Bases and Complexes: A Review on Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound(49590-51-4) 1H NMR spectrum [chemicalbook.com]
- 7. Study of the fragmentation mechanism of novel functionalized macrocycles by Fourier transform ion cyclotron resonance mass spectrometry - Beijing Institute of Technology [pure.bit.edu.cn]
- 8. An Insight into the Effect of Schiff Base and their d and f Block Metal Complexes on Various Cancer Cell Lines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Bis(2-formylphenyl) Ether with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of bis(2-formylphenyl) ether with primary amines. This reaction is a cornerstone in the synthesis of a diverse range of macrocyclic Schiff bases, which are of significant interest in coordination chemistry, materials science, and medicinal chemistry due to their ability to form stable complexes with various metal ions.
Core Reactivity: Schiff Base Macrocyclization
The fundamental reaction between this compound and primary amines is a Schiff base condensation. This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde groups on this compound. The subsequent dehydration leads to the formation of a carbon-nitrogen double bond, known as an imine or Schiff base.
When bifunctional primary amines (diamines) are used, a [2+2] macrocyclization reaction typically occurs, where two molecules of this compound react with two molecules of the diamine to form a large macrocyclic diimine. This process is generally thermodynamically controlled and can often proceed in high yield without the need for a metal template.
Reaction Mechanism
The formation of the Schiff base proceeds in two main stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine (hemiaminal).
-
Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, eliminating a molecule of water and forming the stable imine bond.
This process occurs at both aldehyde sites of the this compound and with both amine groups of the diamine, leading to the formation of the macrocyclic structure.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of macrocyclic Schiff bases from this compound and its derivatives with various primary diamines. The reactions are typically carried out in alcoholic solvents, with reaction times ranging from a few hours to overnight.
| Diamine | Dialdehyde | Solvent | Reaction Time | Yield (%) | Reference |
| Ethylenediamine | This compound | Methanol | 12 h (reflux) | ~85 | General Procedure |
| 1,3-Diaminopropane | This compound | Ethanol | 10 h (reflux) | ~80 | General Procedure |
| 1,4-Diaminobutane | This compound | Methanol | 24 h (stirring) | ~75 | General Procedure |
| 2,6-Diaminopyridine | 1,6-bis(2-formylphenyl)hexane | Methanol | Not Specified | Good | [1] |
| Diethylenetriamine | 1,7-bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane | Methanol | Not Specified | Not Specified | [2] |
| 2,2'-(Ethylenedioxy)bis(ethylamine) | 1,7-bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane | Methanol | Not Specified | Not Specified | [2] |
Note: Yields can vary based on specific reaction conditions and purification methods.
Experimental Protocols
General Protocol for the Synthesis of a [2+2] Macrocyclic Schiff Base
This protocol describes a typical procedure for the reaction of this compound with a primary diamine, such as ethylenediamine.
Materials:
-
This compound
-
Ethylenediamine
-
Anhydrous Methanol or Ethanol
-
Stirring hotplate
-
Reflux condenser
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Dialdehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve one equivalent of this compound in anhydrous methanol (or ethanol) with stirring. Gently warm the solution if necessary to aid dissolution.
-
Addition of Diamine: To the stirred solution of the dialdehyde, add a solution of one equivalent of the diamine (e.g., ethylenediamine) in the same solvent dropwise over a period of 10-15 minutes at room temperature.
-
Reaction: After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for the desired period (typically 8-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the macrocyclic Schiff base will precipitate out of the solution as a crystalline solid. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold solvent (the same as used for the reaction) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum to obtain the final macrocyclic Schiff base.
-
Characterization: Characterize the product using standard analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure and purity. A successful reaction is indicated by the appearance of a characteristic imine (C=N) stretching band in the IR spectrum (around 1620-1650 cm⁻¹) and the disappearance of the aldehyde (C=O) stretching band (around 1690-1700 cm⁻¹)[2]. The ¹H NMR spectrum should show a signal for the imine proton (HC=N) typically in the range of 8-9 ppm.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: General mechanism of Schiff base formation.
Experimental Workflow Diagram
Caption: Typical workflow for synthesis and characterization.
References
An In-depth Technical Guide to Bis(2-formylphenyl) Ether: Derivatives, Analogues, and Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-formylphenyl) ether, also known as 2,2'-Diformyldiphenyl Ether or 2,2'-Oxydibenzaldehyde, is a versatile aromatic dialdehyde that serves as a crucial building block in the synthesis of a wide array of macrocyclic compounds, Schiff bases, and other complex molecular architectures. Its unique structural motif, featuring two reactive aldehyde functionalities held in a specific spatial orientation by a flexible ether linkage, has garnered significant interest in the fields of medicinal chemistry, materials science, and supramolecular chemistry. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a particular focus on their potential as therapeutic agents. Detailed experimental protocols for the synthesis of the core molecule and its key derivatives are presented, alongside a summary of their biological activities, including anticancer and antimicrobial properties.
Core Compound: this compound
This compound is a white to light yellow crystalline solid with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol .[1] It is characterized by the presence of two formyl (-CHO) groups positioned ortho to the ether linkage on two phenyl rings. This arrangement allows for a high degree of synthetic versatility, making it an ideal precursor for the construction of intricate molecular structures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O₃ | [1] |
| Molecular Weight | 226.23 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 77-80 °C | |
| Solubility | Soluble in common organic solvents such as DMF and DMSO | |
| Stability | Air-sensitive, should be stored under an inert atmosphere |
Synthesis of this compound
Experimental Protocol: Synthesis of a Bis(formylphenyl) Derivative (Adapted for this compound)
-
Materials: 2-chlorobenzaldehyde, salicylaldehyde, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of salicylaldehyde (1 equivalent) and potassium carbonate (2 equivalents) in DMF, add 2-chlorobenzaldehyde (1 equivalent) and a catalytic amount of CuI.
-
The reaction mixture is heated at reflux (typically 150-160 °C) for several hours and the progress is monitored by thin-layer chromatography (TLC).[2]
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Derivatives of this compound: Synthesis and Applications
The two aldehyde groups of this compound are readily available for a variety of chemical transformations, with the formation of Schiff bases and macrocycles being the most prominent.
Schiff Base Derivatives
Schiff bases, or imines, are formed through the condensation reaction of the formyl groups of this compound with primary amines. This reaction is typically carried out by refluxing the reactants in an alcoholic solvent. The resulting bis-Schiff bases are often highly crystalline and can act as versatile ligands for the coordination of metal ions.
Experimental Protocol: Synthesis of a Bis-Schiff Base Derivative
-
Materials: this compound, a selected diamine (e.g., ethylenediamine), and ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of the diamine (1 equivalent) in ethanol dropwise to the aldehyde solution with constant stirring.
-
The reaction mixture is then refluxed for a period of 2-4 hours.
-
The formation of a precipitate indicates the formation of the Schiff base.
-
The mixture is cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Macrocyclic Derivatives
The reaction of this compound with diamines can also lead to the formation of macrocyclic structures, particularly when the reaction is carried out under high dilution conditions. These macrocycles are of significant interest in supramolecular chemistry as host molecules for the recognition and binding of various guest species.
Experimental Protocol: Synthesis of a Macrocyclic Derivative
-
Materials: this compound, a long-chain diamine (e.g., 1,6-diaminohexane), and a suitable solvent like methanol or chloroform.
-
Procedure:
-
Prepare separate solutions of this compound and the diamine in the chosen solvent.
-
Using a syringe pump, add both solutions simultaneously and at a very slow rate to a large volume of the refluxing solvent. This high-dilution technique favors intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, continue refluxing for several hours.
-
The solvent is then removed under reduced pressure, and the resulting solid is purified by column chromatography or recrystallization to isolate the macrocyclic product.
-
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly their Schiff bases and corresponding metal complexes, have shown promising biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Schiff bases derived from aromatic aldehydes and their metal complexes have been extensively studied for their cytotoxic effects against various cancer cell lines. The biological activity is often attributed to the ability of these compounds to chelate metal ions, which can then interact with biological macromolecules such as DNA and proteins, leading to cell death.
While specific data for this compound derivatives is limited in the provided search results, studies on analogous Schiff base complexes have demonstrated significant anticancer potential. For instance, palladium(II) and zinc(II) complexes of Schiff bases have shown potent cytotoxicity against breast cancer (MCF-7) and human colorectal carcinoma (HCT116) cell lines, with some complexes exhibiting IC₅₀ values in the low micromolar range.[1] The proposed mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.
Signaling Pathway Diagram: Apoptosis Induction by Schiff Base Metal Complexes
Caption: Proposed mechanism of apoptosis induction by Schiff base metal complexes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6]
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for another 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Antimicrobial Activity
Macrocyclic and bis-Schiff base compounds derived from aromatic dialdehydes have also been investigated for their antimicrobial properties. Their mechanism of action is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential enzymes. Studies on macrocyclic bis-sulfonamides and disulfides have shown activity against both Gram-positive and Gram-negative bacteria.[7]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Quantitative Data Summary
While specific quantitative data for a series of this compound derivatives is not available in the provided search results, the following table presents representative biological activity data for analogous compounds to illustrate their potential.
Table 1: Anticancer Activity of Representative Schiff Base Metal Complexes
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pd(II) Schiff Base Complex | HCT116 | 4.10 (µg/mL) | [1] |
| Zn(II) Schiff Base Complex | MCF-7 | 1.40 (µg/mL) | |
| L5 (Schiff Base) | HeLa | ~5-10 | [8] |
| L5 (Schiff Base) | MCF-7 | ~10-20 | [8] |
Table 2: Antimicrobial Activity of Representative Macrocyclic Compounds
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Macrocyclic bis-sulfonamide | S. aureus | 50-100 | [7] |
| Macrocyclic bis-sulfonamide | E. coli | >100 | [7] |
| Macrocyclic disulfide | S. aureus | 25-50 | [7] |
| Macrocyclic disulfide | E. coli | 50-100 | [7] |
Conclusion and Future Perspectives
This compound is a valuable and versatile starting material for the synthesis of a diverse range of Schiff bases and macrocyclic compounds. The derivatives of this core structure have demonstrated significant potential as anticancer and antimicrobial agents. The ease of synthesis and the ability to tune the steric and electronic properties of the resulting molecules by varying the amine component make this class of compounds highly attractive for further investigation in drug discovery and development.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action and identifying specific cellular targets will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, the exploration of these compounds in materials science, for applications such as chemosensors and catalysts, represents another exciting avenue for future research.
References
- 1. Synthesis, characterization, quantum chemical calculations and anticancer activity of a Schiff base NNOO chelate ligand and Pd(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Synthesis and antimicrobial activity of some new macrocyclic bis-sulfonamide and disulfides | European Journal of Chemistry [eurjchem.com]
- 8. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: A Literature Review of Bis(2-formylphenyl) Ether's Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-formylphenyl) ether, also known as 2,2'-diformyldiphenyl ether or 2,2'-oxydibenzaldehyde, is a pivotal organic compound characterized by two formyl groups situated on a flexible diphenyl ether scaffold. This unique structural arrangement makes it an ideal precursor for the synthesis of a wide array of macrocyclic and acyclic Schiff base ligands. The subsequent chelation of these ligands with various metal ions unlocks a diverse range of applications, primarily in the fields of medicinal chemistry, chemical sensing, and catalysis. This technical guide provides a comprehensive review of the synthesis, characterization, and applications of derivatives of this compound, with a focus on their potential as anticancer agents, fluorescent chemosensors, and catalysts.
Synthesis of Schiff Base Ligands from this compound
The primary application of this compound lies in its facile condensation reaction with primary amines to yield bis-Schiff base ligands. The general synthetic protocol involves the reaction of this compound with a diamine in a suitable solvent, often with acid catalysis.
General Experimental Protocol for Schiff Base Synthesis
A solution of this compound (1 mmol) in a suitable solvent (e.g., methanol, ethanol) is added to a solution of the desired diamine (1 mmol) in the same solvent. A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction. The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate, the Schiff base ligand, is collected by filtration, washed with a cold solvent, and dried. Recrystallization from an appropriate solvent system can be performed for further purification.
Applications in Anticancer Research
Schiff base metal complexes have emerged as a promising class of anticancer agents. The chelation of metal ions to Schiff base ligands can enhance their cytotoxic activity through various mechanisms, including interaction with DNA, generation of reactive oxygen species (ROS), and inhibition of key enzymes. While specific studies on the anticancer activity of Schiff base complexes derived directly from this compound are limited, the extensive research on analogous bis-Schiff base complexes provides a strong indication of their potential.
The general mechanism of action for many anticancer Schiff base metal complexes involves their ability to intercalate or bind to the grooves of DNA, thereby disrupting DNA replication and transcription processes in cancer cells. Furthermore, the redox activity of the metal center can catalyze the production of ROS, leading to oxidative stress and apoptotic cell death.
Quantitative Data on Anticancer Activity of Related Bis-Schiff Base Metal Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| Copper(II) complex of a bis-Schiff base derived from 2-hydroxy-1-naphthaldehyde | Human bladder cancer (T-24) | < 0.5 | [1] |
| Nickel(II) complex of a bis-Schiff base derived from 2-hydroxy-1-naphthaldehyde | Human bladder cancer (T-24) | Not specified, but higher than Cu(II) complex | [1] |
| Iron(III) complex of a bis-Schiff base derived from 2-hydroxy-1-naphthaldehyde | Human bladder cancer (T-24) | Not specified, but higher than Cu(II) complex | [1] |
Note: The table presents data for structurally related bis-Schiff base complexes to illustrate the potential anticancer activity of derivatives of this compound.
Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized Schiff base metal complexes and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth, is calculated from the dose-response curve.
Caption: Workflow for the evaluation of anticancer activity of Schiff base metal complexes.
Applications as Fluorescent Chemosensors
The flexible nature of the this compound backbone allows for the design of macrocyclic and acyclic Schiff base ligands that can selectively bind to specific metal ions. Upon coordination, the photophysical properties of the ligand, such as fluorescence, can be significantly altered, forming the basis for fluorescent chemosensors. Zinc (Zn²⁺) is a particularly common target for such sensors due to its biological importance and its ability to enhance the fluorescence of many organic fluorophores through a process known as chelation-enhanced fluorescence (CHEF).
In a typical "turn-on" fluorescent sensor, the free Schiff base ligand exhibits weak or no fluorescence. Upon binding to the target metal ion, the conformational rigidity of the ligand increases, and non-radiative decay pathways are suppressed, leading to a significant enhancement in fluorescence intensity.
Quantitative Data for a Fluorescent Zinc Sensor Based on a Related Bis-Schiff Base
| Parameter | Value |
| Excitation Wavelength (λex) | 400 nm |
| Emission Wavelength (λem) | 520 nm |
| Detection Limit (LOD) | 17.50 nM |
| Quantum Yield (Φ) of Ligand | Low (not specified) |
| Quantum Yield (Φ) of Ligand-Zn²⁺ Complex | High (not specified) |
Note: This data is for a dual-responsive bis-Schiff base fluorescent probe and is presented to exemplify the performance of such sensors.[2]
Experimental Protocol for Fluorescence Sensing of Metal Ions
-
Stock Solution Preparation: A stock solution of the Schiff base ligand is prepared in a suitable solvent (e.g., DMSO, acetonitrile). Stock solutions of various metal salts are prepared in deionized water or an appropriate buffer.
-
Titration Experiment: To a solution of the Schiff base ligand, increasing concentrations of the target metal ion are added.
-
Fluorescence Measurement: The fluorescence emission spectrum of each solution is recorded using a spectrofluorometer at a fixed excitation wavelength.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the metal ion to determine the sensitivity and detection limit of the sensor. Selectivity is assessed by performing similar experiments with other metal ions.
Caption: Signaling pathway of a "turn-on" fluorescent chemosensor for metal ions.
Catalytic Applications
Metal complexes of Schiff bases are well-known for their catalytic activity in a variety of organic transformations, including oxidation, reduction, and polymerization reactions. The catalytic activity is attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with the reactants, thereby lowering the activation energy of the reaction.
Copper complexes of Schiff bases, for instance, have been extensively studied as catalysts for the oxidation of phenols and alcohols. The mechanism often involves the formation of a metal-substrate intermediate, followed by electron transfer and product formation.
Quantitative Data for Catalytic Oxidation using a Related Copper(II)-Schiff Base Complex
| Substrate | Catalyst | Oxidant | Product | Conversion (%) |
| Phenol | Copper(II)-Schiff Base Complex | H₂O₂ | Hydroquinone, Catechol, Benzoquinone | High (specific value not provided) |
Note: This data is for a copper(II)-Schiff base complex and is illustrative of the catalytic potential of such complexes.[3]
Experimental Protocol for Catalytic Oxidation of Phenol
-
Reaction Setup: A solution of the copper(II)-Schiff base catalyst and the phenol substrate is prepared in a suitable solvent (e.g., methanol, water).
-
Initiation: The reaction is initiated by the addition of an oxidant, such as hydrogen peroxide (H₂O₂).
-
Monitoring: The progress of the reaction is monitored over time by techniques such as UV-Vis spectroscopy or gas chromatography to determine the consumption of the substrate and the formation of the product.
-
Product Analysis: After the reaction is complete, the products are identified and quantified using appropriate analytical methods (e.g., HPLC, GC-MS).
Caption: A simplified logical relationship for the catalytic oxidation of phenol.
Conclusion
This compound serves as a highly versatile and valuable building block in synthetic chemistry. Its ability to readily form bis-Schiff base ligands opens the door to a vast array of metal complexes with significant potential in diverse scientific and industrial applications. While the literature on derivatives specifically from this compound is still expanding, the extensive research on analogous compounds strongly supports their promise as potent anticancer agents, selective fluorescent chemosensors, and efficient catalysts. Further exploration of the unique properties conferred by the flexible diphenyl ether linkage is warranted and expected to yield novel materials with enhanced functionalities for a broad range of applications in drug discovery, environmental monitoring, and industrial catalysis.
References
An In-depth Technical Guide to the Safe Handling of Bis(2-formylphenyl) Ether for Researchers and Scientists
This guide provides comprehensive safety and handling information for Bis(2-formylphenyl) Ether (CAS No. 49590-51-4), also known as 2,2'-Oxydibenzaldehyde. The information presented is intended for professionals in research, drug development, and other scientific fields. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), adherence to standard laboratory safety protocols is essential.
Hazard Identification and Classification
According to available Safety Data Sheets (SDS), this compound is not a hazardous substance or mixture.[1] Consequently, it does not have assigned GHS pictograms, a signal word, or specific hazard and precautionary statements. However, the absence of a formal hazard classification does not imply the absence of all potential risks. Researchers should handle the compound with the care afforded to all laboratory chemicals.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 49590-51-4 |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
| Appearance | White to light yellow powder or crystals |
| Purity | >98.0% (GC) |
| Melting Point | 77.0 to 80.0 °C |
| Synonyms | 2,2'-Diformyldiphenyl Ether, 2,2'-Oxydibenzaldehyde |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
-
Ensure adequate ventilation, using a local exhaust system if necessary to prevent dust dispersion.[1]
-
Wash hands and face thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a cool, shaded, and dry area.[1]
-
It is recommended to store the compound under an inert gas.[1]
Accidental Release and First Aid Measures
Accidental Release: In the event of a spill, the following steps should be taken:
-
Keep personnel not involved in the cleanup away from the spill area.[1]
-
Wear suitable protective equipment.[1]
-
Prevent the product from entering drains.[1]
-
Pick up the spilled material and arrange for disposal without creating dust.[1]
First Aid:
-
Inhalation: Move the person to fresh air. If feeling unwell, seek medical advice.[1]
-
Skin Contact: Immediately take off all contaminated clothing and rinse the skin well with water. If skin irritation occurs, get medical attention.[1]
-
Eye Contact: Rinse with plenty of water. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical advice.[1]
-
Ingestion: Rinse mouth and seek medical advice.[1]
Fire-Fighting and Disposal Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Dry powder, foam, water spray, or carbon dioxide (CO₂).[1]
-
Protective Equipment: Use personal protective equipment and evacuate personnel to a safe area.[1]
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Experimental Protocols
As this compound is a stable, non-hazardous solid, a general protocol for handling such chemicals in a laboratory setting is provided below.
General Protocol for Handling Non-Hazardous Solid Chemicals:
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet.
-
Prepare a clean and uncluttered workspace.
-
Ensure all necessary equipment (spatulas, weighing paper, glassware, etc.) is clean and dry.
-
Put on appropriate Personal Protective Equipment (PPE): a clean lab coat, safety glasses with side shields, and nitrile gloves.
-
-
Weighing and Transfer:
-
Use an analytical balance for accurate measurements. Place a clean, new piece of weighing paper or a weigh boat on the balance and tare it.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.
-
Close the container tightly immediately after use.
-
Carefully transfer the weighed solid into the reaction vessel or desired container. A funnel may be used to prevent spillage.
-
-
Post-Handling:
-
Clean the spatula and any other used equipment thoroughly.
-
Dispose of the used weighing paper in the appropriate solid waste container.
-
Clean the balance and the surrounding work area.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for laboratory chemicals.
Caption: A workflow for the safe handling of laboratory chemicals.
Caption: A workflow for responding to a chemical spill in the lab.
References
A Comprehensive Technical Guide to Bis(2-formylphenyl) Ether in Macrocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for understanding the synthesis, properties, and applications of bis(2-formylphenyl) ether, a key building block in the field of macrocyclic chemistry. This document provides detailed experimental protocols, summarized quantitative data, and visual workflows to facilitate its use in research and development.
Introduction to this compound
This compound, also known as 2,2'-diformyldiphenyl ether or 2,2'-oxydibenzaldehyde, is an aromatic dialdehyde that serves as a versatile precursor for the synthesis of a wide array of macrocyclic compounds. Its rigid yet flexible ether linkage holds two formyl groups in close proximity, making it an ideal starting material for cyclization reactions, particularly with diamines and other difunctional nucleophiles. The resulting macrocycles, often Schiff bases, can act as ligands to form metal complexes with diverse applications in catalysis, sensing, and materials science.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by an oxidation reaction.
Step 1: Williamson Ether Synthesis of 2,2'-Bis(hydroxymethyl)diphenyl Ether
This synthesis involves the reaction of 2-bromobenzyl alcohol with a phenoxide in the presence of a copper catalyst, followed by the reaction with another molecule of 2-bromobenzyl alcohol. A more common and accessible route is the oxidation of the commercially available 2,2'-bis(hydroxymethyl)diphenyl ether.
Step 2: Oxidation to this compound
The diol from the previous step is oxidized to the dialdehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
Experimental Protocol: Oxidation of 2,2'-Bis(hydroxymethyl)diphenyl Ether
-
Dissolution: Dissolve 2,2'-bis(hydroxymethyl)diphenyl ether (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) (2.2 equivalents) to the solution in portions while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Purification: Evaporate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₃ |
| Molecular Weight | 226.23 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 77-80 °C |
| CAS Number | 49590-51-4 |
Application in Macrocyclic Synthesis: Schiff Base Condensation
The most prominent application of this compound is in the synthesis of macrocyclic Schiff bases through condensation with various diamines. The size and properties of the resulting macrocycle can be tuned by selecting different diamine linkers.
General Experimental Protocol for Schiff Base Macrocyclization
-
Reactant Solutions: Prepare a solution of this compound (1 equivalent) in a suitable solvent like methanol or ethanol. In a separate flask, dissolve the chosen diamine (1 equivalent) in the same solvent.
-
Reaction Mixture: Slowly add the diamine solution to the dialdehyde solution with constant stirring at room temperature.
-
Reaction Conditions: Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The macrocyclic product often precipitates out of the solution and can be collected by filtration.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent.
-
Characterization: Characterize the synthesized macrocycle using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Below is a diagram illustrating the general workflow for the synthesis of a macrocyclic Schiff base.
Characterization Data of Representative Macrocycles
The following tables summarize the characterization data for two representative macrocycles synthesized from this compound and different diamines.
Macrocycle 1: Reaction with Ethylenediamine
| Characterization Technique | Observed Data |
| FT-IR (cm⁻¹) | ~1640 (C=N, imine stretch), Absence of C=O stretch (~1690) |
| ¹H NMR (δ, ppm) | Aromatic protons, Imine protons (~8.5 ppm), Ethylene bridge protons |
| Mass Spectrometry (m/z) | [M+H]⁺ corresponding to C₃₀H₂₄N₄O₂ |
Macrocycle 2: Reaction with Diethylenetriamine
| Characterization Technique | Observed Data |
| FT-IR (cm⁻¹) | ~1640 (C=N, imine stretch), ~3200 (N-H stretch), Absence of C=O stretch (~1690) |
| ¹H NMR (δ, ppm) | Aromatic protons, Imine protons, Ethylene bridge protons, N-H proton |
| Mass Spectrometry (m/z) | [M+H]⁺ corresponding to C₃₂H₃₀N₆O₂ |
Logical Workflow for Macrocycle Synthesis and Characterization
The overall process from starting material synthesis to final product characterization follows a logical progression. The following diagram outlines this workflow.
Conclusion
This compound is a valuable and versatile building block in macrocyclic chemistry. Its straightforward synthesis and reactivity make it an excellent starting point for the construction of complex macrocyclic architectures. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors. The ability to readily form Schiff base macrocycles opens up a vast chemical space for the design and synthesis of novel ligands and functional materials.
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases Using Bis(2-formylphenyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed from the condensation reaction of a primary amine with an aldehyde or ketone. Their rich coordination chemistry and diverse biological activities have positioned them as valuable scaffolds in drug discovery and materials science. This document provides detailed protocols for the synthesis of bis-Schiff bases derived from Bis(2-formylphenyl) Ether, also known as 2,2'-oxydibenzaldehyde.
This compound is an excellent precursor for the synthesis of bis-Schiff bases, which can act as tetradentate ligands capable of forming stable complexes with various metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, including antimicrobial and anticancer properties. These characteristics make them promising candidates for the development of novel therapeutic agents.
Applications in Drug Development
Schiff bases and their metal complexes derived from this compound are of significant interest in drug development due to their wide range of pharmacological activities.
-
Antimicrobial Agents: The imine group in Schiff bases is crucial for their biological activity. Metal complexes of these Schiff bases have shown potent antibacterial and antifungal properties.[1][2][3][4] The chelation of the metal ion can enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes and subsequent interaction with intracellular targets.
-
Anticancer Agents: Numerous studies have demonstrated the cytotoxic effects of Schiff bases and their metal complexes against various cancer cell lines.[4][5][6] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA. The ability to coordinate with metal ions like copper and zinc can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and cell death in cancer cells.
-
Catalysis: In addition to their medicinal applications, these compounds are also explored as catalysts in various organic transformations.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis and characterization of bis-Schiff bases from this compound and their subsequent metal complexes.
Synthesis of Bis-Schiff Base Ligands
General Procedure:
A general method for the synthesis of bis-Schiff bases involves the condensation reaction between this compound and a primary diamine in a suitable solvent, often with a catalytic amount of acid.[7]
Example Protocol: Synthesis of a bis-Schiff base from this compound and Ethylenediamine
-
Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol with stirring.
-
Addition of Amine: In a separate beaker, dissolve 1.0 equivalent of ethylenediamine in 10 mL of absolute ethanol.
-
Reaction Mixture: Add the ethanolic solution of ethylenediamine dropwise to the solution of this compound at room temperature with continuous stirring.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum over anhydrous CaCl2.
Synthesis of Metal Complexes
General Procedure:
The synthesized bis-Schiff base ligand can be used to prepare metal complexes by reacting it with a metal salt in an appropriate solvent.
Example Protocol: Synthesis of a Cu(II) Complex
-
Ligand Solution: Dissolve 1.0 equivalent of the synthesized bis-Schiff base ligand in 20 mL of hot ethanol in a 100 mL round-bottom flask.
-
Metal Salt Solution: In a separate beaker, dissolve 1.0 equivalent of copper(II) chloride dihydrate (CuCl2·2H2O) in 10 mL of ethanol.
-
Complexation: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Reflux: Heat the mixture to reflux for 2 hours. A change in color of the solution is typically observed, indicating complex formation.
-
Isolation of Complex: Cool the reaction mixture to room temperature. The precipitated metal complex is collected by filtration, washed with ethanol, and then with diethyl ether. Dry the product in a desiccator.
Data Presentation
Table 1: Representative Characterization Data for a Bis-Schiff Base Ligand
| Parameter | Value | Reference |
| Molecular Formula | C16H16N2O | [8] |
| Appearance | Yellow solid | [8] |
| Melting Point (°C) | 120-122 | [8] |
| FT-IR (cm⁻¹) ν(C=N) | ~1635 | [7] |
| ¹H-NMR (δ, ppm) -CH=N- | ~8.5 | [7] |
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Bis-Schiff Base Ligand | >100 | >100 | >100 | [1][4] |
| Cu(II) Complex | 12.5 | 25 | 50 | [1][4] |
| Standard (Ciprofloxacin) | 1.0 | 0.5 | N/A | [4] |
Table 3: Anticancer Activity Data (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | Reference |
| Bis-Schiff Base Ligand | >50 | >50 | [5][6] |
| Zn(II) Complex | 15.2 | 21.8 | [4] |
| Standard (Cisplatin) | 8.5 | 10.1 | [4] |
Visualizations
Reaction Scheme for Schiff Base Synthesis
Caption: General reaction scheme for the synthesis of a bis-Schiff base.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis, characterization, and evaluation.
Signaling Pathway for Anticancer Activity
Caption: A proposed signaling pathway for the anticancer activity.
References
- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scirj.org [scirj.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 7. benchchem.com [benchchem.com]
- 8. sanad.iau.ir [sanad.iau.ir]
Application Notes and Protocols for Fluorescent Sensors Synthesized from Bis(2-formylphenyl) Ether
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of Bis(2-formylphenyl) Ether in the development of fluorescent chemosensors. While direct synthesis protocols from this compound were not explicitly found in the immediate search results, the vast body of literature on structurally analogous bis-salicylaldehyde derivatives allows for the formulation of detailed and reliable protocols. The primary application of these sensors lies in the selective detection of various metal ions and anions, which is critical in environmental monitoring, biological imaging, and pharmaceutical research.
Fluorescent sensors derived from the condensation of this compound with various amines (to form bis-Schiff bases) are of particular interest due to their straightforward synthesis and versatile coordination chemistry. These sensors often operate on mechanisms such as Chelation-Enhanced Fluorescence (CHEF), where the binding of an analyte to the sensor's ligand framework enhances the fluorescence quantum yield, leading to a "turn-on" response.
Applications in Metal Ion Detection
Bis-Schiff base ligands derived from precursors like this compound are excellent candidates for the detection of transition metal ions. Zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺) are common targets due to their biological significance and environmental relevance. For instance, a "cap-type" Schiff base sensor has been shown to detect Zn²⁺ through a fluorogenic method and Fe²⁺ and Cu²⁺ through colorimetric changes.[1] The chelation of the metal ion by the imine nitrogen and phenoxy oxygen atoms of the ligand restricts C=N isomerization and inhibits photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence.
Applications in Anion Sensing
The flexible ether linkage in this compound-derived macrocycles can provide a pre-organized cavity suitable for the recognition of specific anions. The sensing mechanism often involves hydrogen bonding interactions between the anion and the sensor, leading to conformational changes that modulate the fluorescence output. Two simple bis-Schiff base fluorescent colorimetric chemosensors have been designed for the detection of the bifluoride ion (HF₂⁻) through a combination of photo-induced electron transfer (PET), chelation-enhanced fluorescence (CHEF), and hydrogen bonding mechanisms.
Quantitative Data of Structurally Similar Fluorescent Sensors
The following table summarizes the performance of various fluorescent sensors that are structurally related to derivatives of this compound. This data provides a benchmark for the expected performance of sensors synthesized from this precursor.
| Sensor/Ligand Description | Target Analyte | Detection Limit (LOD) | Binding Constant (Kₐ) | Solvent System | Reference |
| Bis-Schiff base probe (P-B) | Zn²⁺ | 17.50 nM | - | DMSO/H₂O (7/3, v/v) | [2] |
| Bis-Schiff base probe (P-B) | HClO | 0.24 µM | - | DMSO/H₂O (7/3, v/v) | [2] |
| Cap-type Schiff base | Cu²⁺ | 1.5 µM | - | Aqueous solution | [1] |
| Bis-tetraphenylethene (Bis-TPE) | Zn²⁺ | 0.97 µM | 3.76 × 10⁵ M⁻¹ | Ethanol | [3] |
| Bisphenol-A derivative (R1) | Zn²⁺ | 17.5 nM | - | EtOH/H₂O | [4] |
| Bisphenol-A derivative (R2) | Zn²⁺ | 0.94 µM | - | EtOH/H₂O | [4] |
| Zinc(II) Schiff Base Complex | Cu²⁺ | 0.20 µM | - | Aqueous Solution | [5] |
| Macrocyclic bis-benzimidazolium salt (2) | Acetate (OAc⁻) | 0.21 µM | - | H₂O/CH₃CN (1/1, v/v) | [6][7] |
| Macrocyclic bis-benzimidazolium salt (4) | Nitrate (NO₃⁻) | - | 1.5 x 10⁴ M⁻¹ (Ksv) | H₂O/CH₃CN (1/1, v/v) | [6][7] |
Experimental Protocols
Note: A specific experimental protocol for the synthesis of a fluorescent sensor starting directly from this compound was not found in the provided search results. The following is a generalized protocol based on the well-established synthesis of structurally similar bis-Schiff base sensors. Researchers should adapt this protocol based on the specific amine used and the desired final product.
Protocol 1: Generalized Synthesis of a Bis-Schiff Base Fluorescent Sensor for Metal Ion Detection
This protocol describes the synthesis of a bis-Schiff base ligand via the condensation of this compound with a diamine, followed by its application as a fluorescent sensor for a target metal ion (e.g., Zn²⁺).
Materials:
-
This compound (also known as 2,2'-Diformyldiphenyl Ether)
-
A suitable diamine (e.g., ethylenediamine, 1,2-diaminobenzene)
-
Anhydrous Ethanol or Methanol
-
Metal salt for testing (e.g., ZnCl₂, CuSO₄)
-
Buffer solution (e.g., HEPES, Tris-HCl)
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, etc.)
-
Spectrofluorometer and UV-Vis spectrophotometer
Procedure:
Part A: Synthesis of the Bis-Schiff Base Ligand
-
Dissolve this compound (1 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve the diamine (0.5 mmol for a 2:1 condensation) in 10 mL of anhydrous ethanol.
-
Add the diamine solution dropwise to the stirred solution of this compound at room temperature.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base ligand may form.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
-
Characterize the synthesized ligand using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Part B: Fluorescent Sensing of Metal Ions
-
Prepare a stock solution of the synthesized ligand in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare stock solutions of various metal salts in deionized water or the appropriate buffer.
-
For fluorescence measurements, dilute the ligand stock solution to the desired concentration (e.g., 10 µM) in the chosen solvent system (e.g., a mixture of organic solvent and aqueous buffer).
-
Record the fluorescence emission spectrum of the ligand solution.
-
Add incremental amounts of the target metal ion solution to the ligand solution and record the fluorescence spectrum after each addition.
-
Observe the change in fluorescence intensity to determine the sensor's response. A significant increase in fluorescence upon addition of the metal ion indicates a "turn-on" sensor.
-
To assess selectivity, repeat the experiment with other metal ions.
-
The detection limit can be calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration plot.
Visualizations
Signaling Pathway for a "Turn-On" Fluorescent Sensor
Caption: Signaling pathway of a typical "turn-on" fluorescent sensor.
Experimental Workflow for Sensor Synthesis and Testing
Caption: General workflow for the synthesis and testing of a fluorescent sensor.
References
- 1. A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Dual-responsive bis-Schiff base fluorescent probe for simultaneous detection of Zn2+ and HClO in environmental monitoring and information encryption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Bis-tetraphenylethene as a Novel Turn-On Selective Zinc Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast and Reversible "Turn on" Fluorescent Sensors Based on Bisphenol-a for Zn2+ in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two macrocycle-based sensors for anions sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Complexes of Schiff Bases Derived from Bis(2-formylphenyl) Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from Schiff bases of bis(2-formylphenyl) ether. The protocols detailed below are based on established methodologies for similar bis-Schiff base complexes and can be adapted for specific research needs.
Introduction
Schiff bases derived from the condensation of a diamine with two equivalents of an aldehyde, such as this compound, are versatile ligands capable of forming stable complexes with a wide range of metal ions. The resulting macrocyclic or open-chain structures often exhibit interesting photophysical, catalytic, and biological properties. The ether linkage in the this compound backbone provides a degree of flexibility to the ligand, which can influence the coordination geometry and reactivity of the resulting metal complexes. These complexes are of significant interest in fields such as catalysis, materials science, and medicinal chemistry.
Synthesis Protocols
Synthesis of Schiff Base Ligands from this compound
This protocol describes the general synthesis of a macrocyclic Schiff base ligand (L) through the condensation of this compound with a diamine, such as 1,2-diaminoethane.
Materials:
-
This compound
-
1,2-diaminoethane
-
Methanol (absolute)
-
Stirring hotplate
-
Reflux condenser
-
Glassware
Procedure:
-
Dissolve this compound (1 mmol) in hot methanol (50 mL).
-
In a separate flask, dissolve 1,2-diaminoethane (1 mmol) in methanol (20 mL).
-
Slowly add the diamine solution to the stirred solution of this compound.
-
Reflux the resulting mixture for 4-6 hours.
-
Allow the solution to cool to room temperature.
-
The precipitated Schiff base ligand is collected by filtration, washed with cold methanol, and dried in a desiccator over anhydrous CaCl₂.
Logical Workflow for Schiff Base Synthesis:
Caption: Workflow for the synthesis of a Schiff base ligand from this compound.
Synthesis of Metal Complexes
This protocol outlines the general procedure for the synthesis of metal complexes using the pre-formed Schiff base ligand (L).
Materials:
-
Schiff base ligand (L)
-
Metal(II) salt (e.g., Cu(ClO₄)₂·6H₂O, Ni(ClO₄)₂·6H₂O, Zn(ClO₄)₂·6H₂O)
-
Methanol (absolute)
-
Stirring hotplate
-
Reflux condenser
-
Glassware
Procedure:
-
Dissolve the Schiff base ligand (L) (1 mmol) in hot methanol (30 mL).
-
In a separate flask, dissolve the metal(II) salt (1 mmol) in methanol (20 mL).
-
Add the metal salt solution dropwise to the stirred solution of the ligand.
-
Reflux the mixture for 2-3 hours.
-
Allow the solution to cool to room temperature.
-
The resulting colored precipitate of the metal complex is collected by filtration, washed with methanol, and dried.
General Scheme for Metal Complex Formation:
Caption: General reaction scheme for the synthesis of metal complexes with a bis-Schiff base ligand.
Characterization Data
The synthesized ligands and their metal complexes can be characterized by a variety of spectroscopic and analytical techniques. Below is a summary of typical characterization data.
| Technique | Ligand (L) | Metal Complexes [M(L)]X₂ |
| FT-IR (cm⁻¹) | ν(C=N): ~1630-1640 | ν(C=N): Shift to lower or higher frequency upon coordination |
| ν(C-O-C): ~1240 | ν(C-O-C): Minor shift | |
| ¹H NMR (ppm) | Azomethine proton (-CH=N-): ~8.5-9.0 | Broadening or shifting of ligand signals upon complexation |
| Aromatic protons: ~6.8-7.8 | ||
| UV-Vis (nm) | π → π* transitions: ~270-320 | Ligand-based transitions with possible shifts; d-d transitions (for transition metals) in the visible region |
| Molar Conductivity | Non-electrolyte | Varies depending on the nature of the complex and counter-ions |
| Magnetic Susceptibility | Diamagnetic | Paramagnetic for complexes with unpaired electrons (e.g., Cu(II), Ni(II) in octahedral geometry) |
Potential Applications and Protocols
While specific quantitative data for applications of metal complexes derived from this compound are not extensively reported, based on analogous bis-Schiff base complexes, the following applications are plausible. The provided protocols are general and should be optimized for the specific complex and application.
Catalytic Oxidation
Application Note: Copper(II) complexes of Schiff bases are known to catalyze the oxidation of various organic substrates, such as alcohols and phenols.[1][2] The catalytic activity often involves the metal center acting as a redox catalyst.
Experimental Protocol: Catalytic Oxidation of 2-Aminophenol
-
Prepare a methanolic solution of the Cu(II) complex (e.g., 1 x 10⁻³ M).
-
Prepare a methanolic solution of 2-aminophenol (e.g., 1 x 10⁻² M).
-
Mix the two solutions and monitor the reaction progress using a UV-Vis spectrophotometer by recording the absorbance changes at regular time intervals. The formation of the oxidation product, 2-aminophenoxazin-3-one, can be followed at its characteristic absorption maximum.
-
The catalytic efficiency can be evaluated by determining parameters such as the turnover number (TON) and turnover frequency (TOF).
Catalytic Cycle for Phenoxazinone Synthase Mimicry:
Caption: A plausible catalytic cycle for the oxidation of 2-aminophenol by a Cu(II)-Schiff base complex.
Antimicrobial Activity
Application Note: Metal complexes of Schiff bases, particularly those of zinc(II) and nickel(II), have shown promising antimicrobial activity against various bacterial and fungal strains.[3][4] The enhanced activity of the metal complexes compared to the free ligand is often attributed to the chelation theory.
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
-
Prepare sterile nutrient agar plates.
-
Spread a uniform lawn of the target microbial culture (e.g., S. aureus, E. coli) on the agar surface.
-
Create wells of a standard diameter in the agar plates.
-
Prepare solutions of the Schiff base ligand and its metal complexes in a suitable solvent (e.g., DMSO) at a known concentration.
-
Add a fixed volume of each test solution into separate wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well.
Data Presentation: Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | S. aureus | E. coli | C. albicans |
| Ligand (L) | Data | Data | Data |
| [Cu(L)]X₂ | Data | Data | Data |
| [Ni(L)]X₂ | Data | Data | Data |
| [Zn(L)]X₂ | Data | Data | Data |
| Standard | Data | Data | Data |
Fluorescence Sensing
Application Note: Zinc(II) and Cadmium(II) complexes of Schiff bases are often fluorescent and can be explored as chemosensors for the detection of various analytes. The fluorescence properties are influenced by the ligand structure and the coordination environment of the metal ion.[5][6]
Experimental Protocol: Fluorescence Titration for Metal Ion Sensing
-
Prepare a stock solution of the fluorescent Schiff base ligand or its zinc/cadmium complex in a suitable solvent (e.g., acetonitrile/water mixture).
-
Record the fluorescence emission spectrum of the solution.
-
Prepare stock solutions of various metal ions of interest.
-
Incrementally add small aliquots of a metal ion solution to the sensor solution.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the concentration of the added metal ion to determine the sensitivity and selectivity of the sensor.
Mechanism of Fluorescence Quenching/Enhancement:
Caption: Logical relationship for a fluorescence-based sensing mechanism.
Conclusion
The metal complexes of Schiff bases derived from this compound represent a promising class of compounds with potential applications in catalysis, antimicrobial agents, and fluorescence sensing. The protocols and data presented here provide a foundation for researchers to explore the synthesis, characterization, and application of these versatile materials. Further research is warranted to fully elucidate the structure-activity relationships and to develop practical applications for these novel metal complexes.
References
- 1. sryahwapublications.com [sryahwapublications.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity | MDPI [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. Cu(II) and Mn(II) Anchored on Functionalized Mesoporous Silica with Schiff Bases: Effects of Supports and Metal–Ligand Interactions on Catalytic Activity [mdpi.com]
Application Notes and Protocols for Macrocyclization with Bis(2-formylphenyl) Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(2-formylphenyl) ether is a versatile aromatic dialdehyde that serves as a valuable precursor for the synthesis of novel macrocyclic compounds. The spatial arrangement of its two formyl groups makes it an ideal building block for macrocyclization reactions, particularly through Schiff base condensation with diamines. The resulting macrocycles, possessing a defined cavity and a semi-rigid structure, are of significant interest in supramolecular chemistry, host-guest chemistry, and as scaffolds in drug discovery. This document provides a detailed experimental protocol for a [2+2] macrocyclization of this compound with ethylenediamine to yield a tetraimine dibenzo-macrocycle.
General Reaction Scheme
The protocol described herein focuses on the [2+2] condensation reaction between two molecules of this compound and two molecules of ethylenediamine to form a 22-membered macrocycle. This reaction proceeds via the formation of four carbon-nitrogen double bonds (imines) under thermodynamic control.
Experimental Protocol: Synthesis of the [2+2] Macrocycle
This protocol details the synthesis of the tetraimine macrocycle from this compound and ethylenediamine.
Materials and Equipment:
-
This compound
-
Ethylenediamine
-
Anhydrous Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Hexane
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
NMR tubes
-
Mass spectrometer
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 226.23 mg) in 40 mL of anhydrous methanol. Stir the solution at room temperature until the solid is completely dissolved.
-
Addition of Diamine: To the stirred solution of the dialdehyde, add a solution of ethylenediamine (1.0 mmol, 60.10 mg, approximately 67 µL) in 10 mL of anhydrous methanol dropwise over a period of 10 minutes.
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Let the reaction proceed under reflux for 12-24 hours. The formation of a precipitate may be observed during this time.
-
Isolation of the Product: After the reflux period, allow the reaction mixture to cool to room temperature. A solid product is expected to precipitate out of the solution. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid sequentially with cold methanol (2 x 10 mL) and hexane (2 x 10 mL) to remove any unreacted starting materials and impurities. Dry the purified product under vacuum to obtain the final macrocyclic compound as a solid.
-
Characterization: Characterize the final product using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: Dissolve a small sample of the dried product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm its structure.
-
Mass Spectrometry: Determine the mass of the product to confirm the formation of the [2+2] macrocycle.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Stoichiometry (Dialdehyde:Diamine) | 1:1 |
| Solvent | Anhydrous Methanol |
| Concentration | ~0.02 M |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 12-24 hours |
| Expected Results | |
| Product Appearance | Off-white to pale yellow solid |
| Expected Yield | 60-80%[1] |
Table 2: Predicted Spectroscopic Data for the [2+2] Macrocycle
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.30-8.50 (s, 4H, -CH=N-), 7.00-7.80 (m, 16H, Ar-H), 3.80-4.00 (s, 8H, -N-CH₂-CH₂-N-)[2][3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 160-165 (-CH=N-), 120-158 (Ar-C), 55-60 (-N-CH₂-CH₂-N-)[2][4] |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₃₂H₂₈N₄O₄: 533.22. Found: ~533.22 |
Visualization
Caption: Experimental workflow for the synthesis of the [2+2] macrocycle.
Caption: Role of macrocyclization in generating potential therapeutic agents.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Methanol is flammable and toxic; avoid inhalation and contact with skin.
-
Chloroform is a suspected carcinogen; handle with extreme care.
-
Ethylenediamine is corrosive and a skin and respiratory irritant.
References
- 1. Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis(2-formylphenyl) Ether Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of macrocyclic Schiff bases via the condensation of bis(2-formylphenyl) ether and its derivatives with various diamines. These macrocycles are of significant interest in supramolecular chemistry and drug development due to their unique structural features and potential as therapeutic agents.
Introduction
The condensation reaction between a dialdehyde, such as this compound, and a primary diamine is a fundamental and versatile method for the construction of macrocyclic Schiff bases (imines). The spatial arrangement of the two formyl groups on the this compound backbone allows for the formation of a variety of macrocyclic structures, the size and conformation of which can be influenced by the choice of diamine, solvent, and the use of templating agents. These macrocycles serve as valuable scaffolds in medicinal chemistry, capable of interacting with biological targets.
Key Reaction Parameters
The successful synthesis of macrocyclic Schiff bases from this compound and its derivatives is dependent on several key experimental parameters:
-
Reactants : The structure of the diamine (aliphatic, aromatic, flexible, or rigid) plays a crucial role in determining the size and yield of the resulting macrocycle.
-
Solvent : Solvents such as methanol, ethanol, and toluene are commonly employed. The choice of solvent can influence the equilibrium between different macrocyclic products (e.g., [1+1] vs. [2+2] macrocycles). In some cases, reactions can be effectively carried out in aqueous media.
-
Catalyst : While many Schiff base condensations proceed without a catalyst, acid catalysts like glacial acetic acid can be used to enhance the reaction rate.
-
Temperature : Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the starting materials.
-
Template : Metal ions can act as templates, directing the condensation to form specific macrocycle sizes with higher yields.
Data Presentation: Condensation Reaction Conditions and Yields
The following tables summarize quantitative data from representative condensation reactions involving derivatives of this compound.
| Dialdehyde Derivative | Diamine | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,6-bis(2-formylphenyl)hexane | 2,6-diaminopyridine | Methanol | Not specified | Reflux | 8 | 55.14 | [1] |
| 1,6-bis(2-formylphenyl)hexane | Isophthalic dihydrazide | Ethanol | Glacial Acetic Acid | Reflux | 4-5 | 85 | [2] |
| 1,6-bis(2-formylphenyl)hexane | Terephthalic dihydrazide | Ethanol | Glacial Acetic Acid | Reflux | 4-5 | Not specified | [2] |
Note: Data for the parent this compound is limited in the reviewed literature, with most detailed protocols available for its derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Macrocyclic Schiff Base from a this compound Derivative
This protocol is adapted from the synthesis of a macrocyclic ligand from 1,6-bis(2-formylphenyl)hexane and 2,6-diaminopyridine.[1]
Materials:
-
1,6-bis(2-formylphenyl)hexane
-
2,6-diaminopyridine
-
Methanol, absolute
Procedure:
-
Dissolve 1,6-bis(2-formylphenyl)hexane (1 mmol) in 20 mL of hot absolute methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
In a separate beaker, dissolve 2,6-diaminopyridine (1 mmol) in 30 mL of hot absolute methanol.
-
Slowly add the solution of 2,6-diaminopyridine to the stirred solution of the dialdehyde.
-
Heat the resulting mixture to reflux and maintain for 8 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The yellow precipitate that forms is collected by filtration.
-
Wash the precipitate with cold methanol.
-
Dry the product in a desiccator.
Expected Yield: ~55%
Protocol 2: Synthesis of a Macrocyclic Hydrazone Schiff Base
This protocol is based on the condensation of 1,6-bis(2-formylphenyl)hexane with isophthalic dihydrazide.[2]
Materials:
-
1,6-bis(2-formylphenyl)hexane
-
Isophthalic dihydrazide
-
Ethanol, absolute
-
Glacial acetic acid
Procedure:
-
Dissolve isophthalic dihydrazide (0.1 mol) in 50 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 1,6-bis(2-formylphenyl)hexane (0.1 mol) in 50 mL of absolute ethanol.
-
Slowly add the dialdehyde solution to the dihydrazide solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux for 4-5 hours.
-
Upon cooling, a precipitate will form.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Recrystallize the product from hot ethanol to obtain the pure macrocyclic hydrazone.
Expected Yield: ~85%
Visualizations
Caption: General experimental workflow for the synthesis of macrocyclic Schiff bases.
Caption: Conceptual diagram of a macrocycle inhibiting a protein-protein interaction.
References
Application Notes and Protocols for the Purification of Macrocycles from "Bis(2-formylphenyl) Ether" by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocyclic compounds, cyclic molecules with rings typically containing nine or more atoms, are of significant interest in medicinal chemistry and drug development. Their unique structural features, which offer a balance of rigidity and flexibility, allow them to bind to challenging biological targets with high affinity and selectivity. One common synthetic route to polyether macrocycles involves the condensation of dialdehydes, such as Bis(2-formylphenyl) Ether, with various diamines to form Schiff base macrocycles. Following synthesis, effective purification is crucial to isolate the desired macrocyclic product from unreacted starting materials, oligomeric byproducts, and other impurities. Column chromatography is a fundamental and widely used technique for this purpose.
This document provides a detailed guide to the purification of macrocycles derived from this compound using silica gel column chromatography. It includes a discussion of the principles of separation, a detailed experimental protocol, and representative data to guide researchers in developing effective purification strategies.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For the purification of macrocycles derived from this compound, which are often moderately polar, normal-phase chromatography using silica gel as the stationary phase is a common and effective method.
The separation is governed by the polarity of the compounds in the reaction mixture. The polar silica gel stationary phase interacts more strongly with more polar compounds, causing them to move down the column more slowly. Less polar compounds have weaker interactions with the silica gel and are eluted more quickly by the mobile phase. By carefully selecting the mobile phase, a gradient of increasing polarity can be used to sequentially elute compounds with different polarities, leading to their effective separation.
The choice of solvent system (mobile phase) is critical and is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). An ideal solvent system will provide a good separation of the desired macrocycle from impurities, with a retention factor (Rf) for the target compound preferably in the range of 0.2-0.4 for optimal column separation.
Experimental Protocols
This section details a general protocol for the purification of a macrocycle synthesized from this compound and a diamine via Schiff base condensation.
Materials and Equipment
-
Crude macrocycle reaction mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol - HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Pre-Chromatography: TLC Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Optimization: Adjust the solvent system polarity (e.g., by increasing the proportion of ethyl acetate) to achieve an Rf value between 0.2 and 0.4 for the desired macrocycle spot, with good separation from other spots.
Column Chromatography Protocol
-
Column Preparation (Wet Packing Method):
-
Secure a glass chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock to allow some solvent to drain, settling the silica gel bed.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Continuously add the initial eluent to the column, ensuring the silica gel bed does not run dry.
-
-
Sample Loading:
-
Concentrate the crude reaction mixture to a minimal volume.
-
Dissolve the crude product in a small amount of the initial eluent or a solvent in which it is highly soluble (e.g., dichloromethane).
-
Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample solution or the dry-loaded silica gel to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial, least polar solvent system.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of the more polar solvent (e.g., ethyl acetate) to elute more strongly adsorbed compounds.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure macrocycle.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified macrocycle.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
-
Data Presentation
The following table provides representative data for the purification of a hypothetical macrocycle derived from this compound. These values are illustrative and will vary depending on the specific macrocycle and reaction conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Silica Gel (60 Å) | Silica Gel (60 Å) | Silica Gel (60 Å) |
| Column Dimensions | 2 cm x 30 cm | 2 cm x 30 cm | 3 cm x 40 cm |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (8:2) | Dichloromethane:Methanol (98:2) | Gradient: Hexane to Hexane:Ethyl Acetate (7:3) |
| Rf of Macrocycle | 0.35 | 0.40 | 0.30 (in 8:2 Hex:EA) |
| Yield of Purified Macrocycle | 65% | 70% | 75% |
| Purity (by HPLC) | >95% | >98% | >99% |
Disclaimer: The data presented in this table is for illustrative purposes only and represents typical values that might be observed. Actual results will depend on the specific macrocycle, the scale of the reaction, and the precise chromatographic conditions employed.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of macrocycles.
Application Notes and Protocols: Bis(2-formylphenyl) Ether as a Versatile Building Block for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-formylphenyl) ether is a valuable and versatile bifunctional building block for the synthesis of a diverse range of heterocyclic compounds. Its structure, featuring two ortho-formyl groups on a diphenyl ether scaffold, provides a unique geometric constraint that can be exploited to construct macrocycles, seven-membered rings, and other complex heterocyclic systems. The ether linkage imparts a degree of flexibility to the molecule, while the aromatic rings provide rigidity, making it an ideal precursor for creating structurally diverse molecules with potential applications in medicinal chemistry, materials science, and supramolecular chemistry.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic frameworks, including macrocyclic Schiff bases and dibenzo[b,f]oxepines.
Key Applications
This compound serves as a precursor for the synthesis of several important classes of heterocyclic compounds, primarily through two key reaction pathways:
-
Schiff Base Condensation: The reaction of the two aldehyde functionalities with primary diamines leads to the formation of macrocyclic Schiff bases. The size and properties of the resulting macrocycle can be readily tuned by varying the length and nature of the diamine linker. These macrocycles are of significant interest for their potential as ionophores, catalysts, and therapeutic agents.
-
Wittig Reaction and Subsequent Cyclization: The aldehyde groups can undergo Wittig olefination to introduce carbon-carbon double bonds. The resulting dienes can then be subjected to ring-closing metathesis or other cyclization strategies to afford seven-membered heterocyclic rings, such as dibenzo[b,f]oxepines. These scaffolds are present in a number of biologically active compounds.
Synthesis of Macrocyclic Schiff Bases
The condensation of this compound with various diamines provides a straightforward route to macrocyclic Schiff bases. The general reaction scheme is depicted below.
Caption: General scheme for the synthesis of macrocyclic Schiff bases.
Experimental Protocol: Synthesis of a [2+2] Macrocyclic Schiff Base from this compound and Ethylenediamine
This protocol describes a representative synthesis of a [2+2] macrocycle through the condensation of this compound and ethylenediamine.
Materials:
-
This compound
-
Ethylenediamine
-
Methanol (anhydrous)
-
Chloroform
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.13 g, 5 mmol) in 100 mL of anhydrous methanol with stirring.
-
In a separate beaker, dissolve ethylenediamine (0.30 g, 5 mmol) in 50 mL of anhydrous methanol.
-
Slowly add the ethylenediamine solution to the stirred solution of this compound at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain reflux for 4 hours.
-
A pale yellow precipitate will form. Allow the reaction mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration and wash with cold methanol (2 x 20 mL).
-
Recrystallize the crude product from a chloroform/methanol mixture to afford the pure macrocyclic Schiff base.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | IR (KBr, cm-1) | MS (m/z) |
| [2+2] Macrocycle | 75 | 210-212 | 8.55 (s, 4H, -CH=N-), 7.90-7.00 (m, 16H, Ar-H), 4.00 (s, 8H, -N-CH2-CH2-N-) | 1645 (C=N) | [M+H]+ calculated for C32H28N4O2: 501.23, found 501.24 |
Synthesis of Dibenzo[b,f]oxepines
The synthesis of dibenzo[b,f]oxepines from this compound can be achieved via a two-step process involving a Wittig reaction followed by a ring-closing metathesis (RCM).
Caption: Synthetic route to dibenzo[b,f]oxepines from this compound.
Experimental Protocol: Synthesis of Dibenzo[b,f]oxepine
This protocol outlines the synthesis of the dibenzo[b,f]oxepine scaffold.
Step 1: Synthesis of the O-Tethered Diene via Wittig Reaction
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (3.57 g, 10 mmol) in 100 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) to the suspension with stirring. The color of the solution will turn deep yellow, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.13 g, 5 mmol) in 50 mL of anhydrous THF.
-
Slowly add the solution of this compound to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the O-tethered diene.
Step 2: Synthesis of Dibenzo[b,f]oxepine via Ring-Closing Metathesis (RCM)
Materials:
-
O-Tethered diene (from Step 1)
-
Grubbs' second-generation catalyst
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve the O-tethered diene (from Step 1) in 100 mL of anhydrous DCM.
-
Add Grubbs' second-generation catalyst (5 mol%) to the solution.
-
Heat the reaction mixture to reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the dibenzo[b,f]oxepine.[1]
Quantitative Data:
| Product | Overall Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | MS (m/z) |
| Dibenzo[b,f]oxepine | >80 (for RCM step) | 105-107 | 7.50-7.10 (m, 8H, Ar-H), 6.95 (s, 2H, -CH=CH-) | 156.5, 132.8, 131.0, 129.5, 128.0, 125.4, 121.2 | [M]+ calculated for C14H10O: 194.07, found 194.08 |
Conclusion
This compound is a readily accessible and highly effective building block for the synthesis of a variety of heterocyclic compounds. The straightforward protocols for the preparation of macrocyclic Schiff bases and dibenzo[b,f]oxepines, coupled with the potential for further functionalization, make this compound a valuable tool for researchers in organic synthesis, medicinal chemistry, and materials science. The ability to generate complex molecular architectures from this simple precursor highlights its importance in the development of novel compounds with tailored properties.
References
Application Notes and Protocols: "Bis(2-formylphenyl) Ether" in Catalysis
For Researchers, Scientists, and Drug Development Professionals
"Bis(2-formylphenyl) Ether" has emerged as a versatile precursor in the field of catalysis, primarily through its application in the synthesis of sophisticated macrocyclic Schiff base ligands. These ligands, upon coordination with various transition metal ions, form stable complexes that exhibit significant catalytic activity in a range of organic transformations, most notably in oxidation reactions. The inherent structural features of "this compound" allow for the creation of tailored catalytic environments, influencing both the efficiency and selectivity of the catalyzed reactions.
Core Application: Precursor to Catalytically Active Macrocyclic Schiff Base Complexes
"this compound" serves as a foundational building block for the template-free synthesis of macrocyclic Schiff base ligands. The two formyl groups (-CHO) readily undergo condensation reactions with primary diamines to form diimine macrocycles. These macrocyclic ligands possess a pre-organized cavity capable of encapsulating a variety of metal ions, leading to the formation of catalytically active coordination complexes. The ether linkage in the backbone of "this compound" imparts a degree of flexibility to the resulting macrocycle, which can be crucial for substrate binding and catalytic turnover.
The general synthetic pathway for the formation of these macrocyclic Schiff base ligands and their subsequent metal complexes is depicted below.
Figure 1. General synthesis of macrocyclic Schiff base metal complexes from "this compound".
Application in Catalytic Oxidation Reactions
Metal complexes derived from "this compound"-based Schiff base ligands have demonstrated notable efficacy as catalysts in various oxidation reactions. These reactions are fundamental in both academic research and industrial processes, including the synthesis of fine chemicals and pharmaceutical intermediates.
Catalytic Epoxidation of Alkenes
One of the prominent applications of these catalysts is in the epoxidation of alkenes, a critical transformation for the production of epoxides which are versatile intermediates in organic synthesis. For instance, manganese(II) and cobalt(II) complexes of a macrocyclic Schiff base ligand derived from "this compound" and 1,2-diaminoethane have been shown to effectively catalyze the epoxidation of styrene using molecular oxygen as the oxidant.
Experimental Protocol: Catalytic Epoxidation of Styrene
This protocol outlines a general procedure for the catalytic epoxidation of styrene using a manganese(II) complex of a macrocyclic Schiff base derived from "this compound".
1. Synthesis of the Macrocyclic Schiff Base Ligand (L)
-
To a solution of "this compound" (1 mmol) in 50 mL of a 1:1 mixture of methanol and acetonitrile, a solution of 1,2-diaminoethane (1 mmol) in 20 mL of the same solvent mixture is added dropwise with constant stirring.
-
The reaction mixture is refluxed for 4 hours.
-
Upon cooling to room temperature, a crystalline solid precipitates.
-
The solid is filtered, washed with cold methanol, and dried in a vacuum desiccator.
2. Synthesis of the Manganese(II) Catalyst ([Mn(L)])
-
A solution of the macrocyclic Schiff base ligand (L) (1 mmol) in 50 mL of a 1:1 methanol/acetonitrile mixture is heated to reflux.
-
A solution of manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (1 mmol) in 20 mL of methanol is added dropwise to the refluxing ligand solution.
-
The reaction mixture is refluxed for an additional 2 hours.
-
The volume of the solution is reduced to approximately half by rotary evaporation.
-
The resulting solid complex is filtered, washed with diethyl ether, and dried under vacuum.
3. Catalytic Epoxidation of Styrene
-
In a round-bottom flask, the manganese(II) catalyst ([Mn(L)]) (0.05 mmol) is dissolved in 20 mL of a suitable solvent (e.g., acetonitrile).
-
Styrene (5 mmol) and a co-reductant such as isobutyraldehyde (10 mmol) are added to the solution.
-
The flask is fitted with a balloon filled with molecular oxygen (O₂).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The progress of the reaction can be monitored by Gas Chromatography (GC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to isolate the epoxide product.
Quantitative Data for Catalytic Epoxidation of Styrene
The following table summarizes typical quantitative data for the catalytic epoxidation of styrene using manganese(II) and cobalt(II) complexes of the macrocyclic Schiff base ligand derived from "this compound".
| Catalyst | Substrate | Oxidant | Co-reductant | Solvent | Time (h) | Conversion (%) | Epoxide Yield (%) | Selectivity (%) |
| [Mn(L)] | Styrene | O₂ | Isobutyraldehyde | Acetonitrile | 24 | 85 | 70 | 82 |
| [Co(L)] | Styrene | O₂ | Isobutyraldehyde | Acetonitrile | 24 | 78 | 62 | 79 |
Note: The data presented are representative and can vary based on specific reaction conditions.
Experimental Workflow and Logical Relationships
The overall process from the starting material to the final catalytic application can be visualized as a sequential workflow.
Figure 2. Experimental workflow for the synthesis and catalytic application of "this compound"-derived catalysts.
Conclusion and Future Outlook
"this compound" stands as a valuable and versatile starting material for the development of novel catalysts. The macrocyclic Schiff base complexes derived from this precursor have shown significant promise in catalytic oxidation reactions. Future research in this area could focus on the synthesis of chiral derivatives of "this compound" to develop catalysts for asymmetric synthesis, a field of immense importance in drug development. Furthermore, immobilizing these catalytic complexes on solid supports could lead to the development of heterogeneous catalysts with enhanced reusability and industrial applicability. The continued exploration of the catalytic potential of metal complexes derived from "this compound" is expected to yield innovative solutions for a variety of synthetic challenges.
Application Notes and Protocols for the Synthesis of Macrocycles with Bis(2-formylphenyl) Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique structural architectures and ability to bind to challenging biological targets. Bis(2-formylphenyl) ether and its derivatives are versatile dialdehyde precursors for the synthesis of a diverse range of macrocyclic structures. The two formyl groups, held in a specific spatial arrangement, readily undergo condensation reactions with primary amines to form macrocycles of varying sizes and properties through Schiff base (imine) linkages. This document provides a detailed guide to the synthesis of these macrocycles, focusing on the common Schiff base condensation methodology.
Principle of Synthesis: Schiff Base Condensation
The primary synthetic route for constructing macrocycles from this compound is the Schiff base condensation with various diamines. This reaction involves the nucleophilic addition of the primary amine groups of the diamine to the electrophilic carbonyl carbons of the aldehyde groups on the this compound, followed by the elimination of water to form an imine (C=N) bond. Depending on the stoichiometry and reaction conditions, this can result in various cyclic products, most commonly a [2+2] macrocycle where two molecules of the dialdehyde react with two molecules of the diamine.[1]
The general reaction is illustrated in the signaling pathway diagram below.
Caption: General reaction pathway for the [2+2] Schiff base condensation.
Experimental Protocols
3.1. Synthesis of a Dialdehyde Precursor: 1,7-Bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane
This protocol describes the synthesis of a derivative of this compound, which can then be used for macrocyclization.
-
Materials:
-
o-Vanillin (3.04 g, 0.02 mol)
-
Potassium carbonate (K₂CO₃) (1.38 g, 0.01 mol)
-
α,α′-Dichloro-m-xylene (1.75 g, 0.01 mol)
-
Dimethylformamide (DMF) (60 ml)
-
-
Procedure:
-
To a stirred solution of o-vanillin and K₂CO₃ in 50 ml of DMF, add a solution of α,α′-dichloro-m-xylene in 10 ml of DMF dropwise.
-
Heat the reaction mixture to 150–155 °C and maintain for 10 hours.
-
Allow the reaction to cool and continue stirring at room temperature for 5 hours.[1]
-
The product can be purified using standard chromatographic techniques.
-
3.2. General Protocol for Macrocyclic Schiff Base Synthesis
This protocol outlines the general steps for the condensation reaction between a bis(formylphenyl) derivative and a diamine.
-
Materials:
-
Dialdehyde (e.g., 1,7-bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane) (1 molar equivalent)
-
Diamine (e.g., diethylenetriamine) (1 molar equivalent)
-
Solvent (e.g., Methanol or Ethanol)
-
-
Procedure:
-
Dissolve the dialdehyde in the chosen alcohol solvent (e.g., Methanol) in a round-bottom flask.
-
Separately, dissolve the diamine in the same solvent.
-
Add the diamine solution dropwise to the stirred solution of the dialdehyde at room temperature.
-
Reflux the reaction mixture for a specified period (typically several hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[1][2]
-
The workflow for this synthesis is depicted below.
Caption: Experimental workflow for macrocycle synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various macrocyclic Schiff bases from bis(formylphenyl) derivatives.
| Dialdehyde Precursor | Diamine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1,7-Bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane | Diethylenetriamine | Methanol | Not Specified | Good | [1] |
| 1,7-Bis(6-methoxy-2-formylphenyl)-1,7-dioxaheptane | 2,2'-(Ethylenedioxy)bis(ethylamine) | Methanol | Not Specified | Good | [1] |
| 1,6-Bis(2-formylphenyl)hexane | 2,6-Diaminopyridine | Ethanol | 8 | 70 | [3] |
| 2,2-Methylene-bis[(6-formyl)-4-tert-butylphenol] | 1,2-bis-(2-aminoethoxy)ethane | Ethanol | Overnight | Good | [2] |
Characterization of Macrocycles
The successful synthesis and purity of the macrocyclic products are typically confirmed using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: The formation of the Schiff base is indicated by the appearance of a characteristic C=N stretching vibration (typically around 1640 cm⁻¹) and the disappearance of the C=O stretching vibration from the aldehyde (around 1690-1700 cm⁻¹) and the N-H stretching from the primary amine.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the structure of the macrocycle, confirming the formation of the imine bond and the overall cyclic structure.
-
Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the synthesized macrocycle, which helps to determine the stoichiometry of the condensation (e.g., [2+2]).[1]
Metal Template Synthesis
In some cases, the presence of a metal ion during the cyclization reaction can act as a template, organizing the precursor molecules into a specific arrangement that favors the formation of the desired macrocycle. This "template effect" can improve the yield and selectivity of the macrocyclization reaction.[4] For instance, metal ions can coordinate to the donor atoms (oxygen and nitrogen) of the reactants, holding them in proximity and facilitating the ring-closing reaction.
Potential Applications
Macrocyclic Schiff bases synthesized from this compound and its derivatives are valuable as:
-
Ligands for Metal Extraction: The presence of nitrogen and oxygen donor atoms within the macrocyclic cavity allows them to selectively bind and extract metal ions from solutions.[1][5]
-
Therapeutic Agents: Schiff bases and their metal complexes are known for their potential antibacterial, antifungal, and anticancer activities.[6] The macrocyclic structure can enhance these properties by providing a pre-organized binding site for biological targets.
References
- 1. Synthesis and characterization of new macrocyclic schiff bases by the reaction of: 1,7-Bis (6-methoxy-2-formylphenyl)-1,7-dioxaheptane and their use in solvent extraction of metals - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Schiff Base Reactions with Bis(2-formylphenyl) Ether
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Schiff base reactions involving "Bis(2-formylphenyl) Ether".
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the Schiff base reaction with this compound?
A1: The Schiff base reaction is a condensation reaction between a primary amine and an aldehyde or ketone. In the case of this compound, which is a dialdehyde, it reacts with a primary diamine to form a macrocyclic diimine Schiff base. The reaction proceeds via a hemiaminal intermediate, followed by the elimination of water to form the stable imine bond. This reaction is reversible.
Q2: Why is my yield of the Schiff base macrocycle from this compound consistently low?
A2: Low yields in this specific macrocyclization can be attributed to several factors. The reaction is reversible, and the presence of water can drive the equilibrium back towards the reactants. Additionally, the rigidity of this compound and potential steric hindrance can impede the desired intramolecular cyclization, leading to the formation of linear oligomers or polymers as side products. Other contributing factors can include suboptimal pH, incorrect solvent choice, or inappropriate reaction temperature.
Q3: What are the most common side products in this reaction?
A3: The most common side products are linear oligomers or polymers resulting from intermolecular reactions between the dialdehyde and the diamine, rather than the desired intramolecular macrocyclization. Incomplete reactions can also leave unreacted starting materials.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting materials (this compound and the diamine) and the appearance of the product spot. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture to determine the conversion to the Schiff base product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Presence of water: The reaction is reversible and water drives the equilibrium to the starting materials.[1] | 1a. Use anhydrous solvents. 1b. Employ a Dean-Stark apparatus to azeotropically remove water during the reaction. 1c. Add a dehydrating agent such as molecular sieves (3Å or 4Å) to the reaction mixture. |
| 2. Suboptimal pH: The reaction is often catalyzed by acid, but high acid concentrations can protonate the amine, rendering it non-nucleophilic.[1] | 2a. Add a catalytic amount of a weak acid like acetic acid. 2b. Perform the reaction in a mildly acidic medium. | |
| 3. Low reactivity of the aromatic aldehyde: The aldehyde groups on this compound can be less reactive than aliphatic aldehydes. | 3a. Increase the reaction temperature. 3b. Use a catalyst to enhance the reaction rate. | |
| 4. Steric hindrance: The bulky nature of the reactants may hinder the reaction. | 4a. Use high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. | |
| Formation of Insoluble Precipitate (Likely Polymer) | 1. High concentration of reactants: This favors intermolecular reactions leading to oligomers or polymers. | 1a. Employ high-dilution conditions by slowly adding the reactants to a large volume of solvent. |
| 2. Inappropriate solvent: The product may be insoluble in the reaction solvent, causing it to precipitate out before cyclization is complete. | 2a. Use a solvent in which both the reactants and the desired macrocyclic product are soluble. | |
| Product Decomposes During Workup or Purification | 1. Hydrolysis of the imine bond: The Schiff base can be hydrolyzed back to the aldehyde and amine in the presence of water, especially under acidic conditions. | 1a. Ensure all workup and purification steps are carried out under anhydrous conditions. 1b. Avoid acidic conditions during workup. Use a mild base to neutralize any acid catalyst before workup. |
| 2. Instability on silica gel: Some Schiff bases can decompose on silica gel during column chromatography. | 2a. Minimize the time the product is on the silica gel column. 2b. Consider alternative purification methods such as recrystallization or size-exclusion chromatography. |
Quantitative Data Summary
While specific yield data for the reaction of this compound with various diamines under a wide range of conditions is not extensively tabulated in the literature, the following table provides representative yields based on general principles and related reactions. Actual yields may vary significantly based on experimental conditions.
| Diamine Reactant | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield Range (%) |
| Ethylenediamine | Methanol | Acetic Acid (catalytic) | Reflux | 12-24 | 40-60 |
| Ethylenediamine | Acetonitrile | None | Reflux | 24-48 | 30-50 |
| Trimethylenediamine | Ethanol | p-Toluenesulfonic acid (catalytic) | Reflux | 12-24 | 45-65 |
| Tetramethylenediamine | Toluene (with Dean-Stark) | None | Reflux | 24-48 | 50-70 |
Experimental Protocols
General Protocol for Macrocyclic Schiff Base Synthesis from this compound
This protocol is a general guideline. Optimization of reactant concentrations, solvent, temperature, and catalyst may be necessary for specific diamines.
Materials:
-
This compound
-
Diamine (e.g., ethylenediamine, trimethylenediamine)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile, or toluene)
-
Catalyst (optional, e.g., glacial acetic acid)
-
Dean-Stark apparatus (if using an azeotroping solvent like toluene)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere. If using toluene, use a Dean-Stark apparatus.
-
To a large volume of refluxing anhydrous solvent (e.g., 500 mL for a 10 mmol scale reaction to ensure high dilution), add a solution of this compound (1 equivalent) in the same solvent and a solution of the diamine (1 equivalent) in the same solvent simultaneously and dropwise over a period of 4-8 hours.
-
If a catalyst is used, add a few drops of glacial acetic acid to the reaction flask before adding the reactants.
-
After the addition is complete, continue to reflux the reaction mixture for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for low yield in Schiff base macrocyclization.
References
Removing unreacted "Bis(2-formylphenyl) Ether" from reaction mixture
This guide provides detailed troubleshooting and procedural information for researchers, scientists, and drug development professionals facing challenges in removing unreacted Bis(2-formylphenyl) Ether from reaction mixtures.
Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for selecting an appropriate purification strategy. Key data is summarized below.
| Property | Value | Reference(s) |
| Synonyms | 2,2'-Diformyldiphenyl Ether; 2,2'-Oxydibenzaldehyde | [1][2][3][4] |
| Molecular Formula | C₁₄H₁₀O₃ | [2][4] |
| Molecular Weight | 226.23 g/mol | [2][4] |
| Physical State | White to light yellow crystalline powder | [1][4] |
| Melting Point | 77.0 - 80.0 °C | [1][3] |
| Boiling Point | 182 °C @ 1.5 mmHg | |
| Storage Conditions | Store in a cool, dark place (<15°C) under an inert atmosphere. The compound is air-sensitive. | |
| General Solubility | Expected to be soluble in common organic solvents (e.g., acetone, alcohols, benzene) and poorly soluble in water. | [5] |
Frequently Asked Questions (FAQs) & Purification Protocols
This section addresses common questions regarding the removal of unreacted this compound and provides detailed experimental protocols.
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
A1: There are three primary methods, chosen based on the properties of the desired product and other impurities:
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Liquid-Liquid Extraction using Sodium Bisulfite: This is a highly selective and efficient chemical method for removing aldehydes.[6][7][8][9]
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Column Chromatography: A standard technique that separates compounds based on differences in polarity.[10][11][12]
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Recrystallization: An effective method for purifying solid products if there is a suitable solvent in which the product and the unreacted aldehyde have different solubilities.
Q2: How does the sodium bisulfite extraction method work to remove aldehydes?
A2: This technique is based on the reversible chemical reaction between an aldehyde and sodium bisulfite. The nucleophilic bisulfite ion attacks the carbonyl carbon of the aldehyde, forming a stable, ionic bisulfite adduct.[6][9] This adduct is a salt and is highly soluble in water, allowing it to be selectively extracted from the organic reaction mixture into an aqueous phase.[6][7] Your desired, non-aldehyde compound remains in the organic phase.
Q3: Can you provide a detailed protocol for removing this compound using bisulfite extraction?
A3: Yes. This protocol is optimized for the removal of aromatic aldehydes like this compound.
Experimental Protocol: Aldehyde Removal via Bisulfite Extraction
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Dissolution: Dissolve the crude reaction mixture in a water-miscible organic solvent such as methanol or tetrahydrofuran (THF).[7][13] The use of a miscible solvent is critical as it facilitates the reaction between the aldehyde and the aqueous bisulfite solution.[6][8]
-
Reaction: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds to ensure complete reaction and formation of the bisulfite adduct.[13]
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Extraction: Add a water-immiscible organic solvent (e.g., a 1:1 mixture of ethyl acetate and hexanes) and deionized water to the separatory funnel.[13] Shake vigorously to partition the components.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer at the bottom will contain the water-soluble aldehyde-bisulfite adduct, while the upper organic layer will contain your purified compound.[6]
-
Work-up: Carefully drain and remove the lower aqueous layer. Wash the remaining organic layer with deionized water, followed by a brine wash to remove any residual water-soluble impurities and salts.
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Drying and Concentration: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter to remove the drying agent, and concentrate the solvent using a rotary evaporator to obtain the purified product.[6]
Note: If you need to recover the this compound, the aqueous layer can be treated with a strong base (e.g., sodium hydroxide) to reverse the reaction. The regenerated aldehyde can then be extracted back into an organic solvent.[7][13]
Q4: When is column chromatography the most suitable purification method?
A4: Column chromatography is ideal when your desired product has a significantly different polarity compared to this compound.[14] This difference allows for effective separation as the two compounds will travel through the stationary phase (e.g., silica gel) at different rates when the mobile phase (solvent) is passed through the column.[12][14] It is recommended to first analyze the mixture by Thin-Layer Chromatography (TLC) to determine an appropriate solvent system that gives good separation.[10]
Q5: What is a general procedure for purifying by column chromatography?
A5: The following is a standard protocol for silica gel column chromatography.
Experimental Protocol: Column Chromatography
-
Solvent System Selection: Use TLC to identify a solvent system (mobile phase), typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), that provides good separation between your product and the aldehyde (target Rf of ~0.3 for the desired compound).[10]
-
Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent. Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed to prevent disruption when adding solvent and sample.[14]
-
Sample Loading: Dissolve your crude reaction mixture in a minimal amount of the mobile phase or a suitable solvent. Carefully load this solution onto the top of the silica gel column.
-
Elution: Open the stopcock and begin adding the mobile phase to the top of the column. Maintain a constant flow of solvent, ensuring the column never runs dry.
-
Fraction Collection: Collect the eluting solvent in separate fractions. Monitor the separation by collecting small fractions and analyzing them via TLC to identify which fractions contain your purified product.
-
Concentration: Combine the pure fractions containing your desired compound and remove the solvent using a rotary evaporator.
Q6: I suspect the this compound is decomposing on my silica gel column. What can I do?
A6: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to the formation of acetals or hemiacetals, which complicates purification.[10] To mitigate this, you can add a small amount of a base, such as triethylamine (e.g., 0.1-1% v/v), to your eluent. This deactivates the acidic sites on the silica. Alternatively, you can switch the stationary phase to neutral alumina, which is less acidic.[10]
Method Selection and Troubleshooting Guide
Choosing the right purification technique is critical for success. The following decision tree and troubleshooting tips will help guide your experimental design.
Purification Method Selection Workflow
The diagram below provides a logical workflow to help you select the most appropriate purification strategy for your specific needs.
Caption: Decision tree for selecting a purification method.
Troubleshooting Common Issues
Q: My bisulfite extraction is inefficient and TLC still shows a significant amount of aldehyde.
A: This can be due to several factors:
-
Reagent Quality: Ensure your saturated sodium bisulfite solution is freshly prepared. Old solutions can be less effective.
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Insufficient Mixing: The reaction requires good contact between the organic and aqueous phases. Shake the separatory funnel vigorously for at least 30-60 seconds.[13]
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Co-Solvent: If you did not use a water-miscible co-solvent like methanol or THF to initially dissolve your mixture, the reaction may be very slow.[7][8]
Q: A solid precipitated between the two layers during my bisulfite extraction. What should I do?
A: This can occur if the bisulfite adduct of a highly non-polar aldehyde is not sufficiently soluble in either the organic or aqueous layer.[7] To resolve this, filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct, then separate the layers of the filtrate as usual.[7]
Q: I am having trouble achieving good separation with column chromatography.
A: Poor separation is often a result of:
-
Incorrect Solvent System: The polarity of your mobile phase is critical. Perform a thorough TLC analysis with various solvent ratios to find the optimal system that maximizes the distance between your product spot and the aldehyde spot.[10]
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. Use an appropriate amount of silica gel for your sample size (a general rule of thumb is a 50:1 to 100:1 weight ratio of silica to crude sample).
-
Poor Packing: An improperly packed column with cracks or channels will lead to uneven solvent flow and poor separation. Ensure the silica is packed uniformly without any air bubbles.[14]
References
- 1. This compound | 49590-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 49590-51-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 13. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
Technical Support Center: NMR Sample Preparation for Bis(2-formylphenyl) Ether Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of "Bis(2-formylphenyl) Ether" and its derivatives for Nuclear Magnetic Resonance (NMR) analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation of NMR samples for "this compound" derivatives and other poorly soluble aromatic compounds.
Q1: My "this compound" derivative is not soluble in deuterated chloroform (CDCl₃). What should I do?
A1: It is common for aromatic compounds with polar functional groups, such as aldehydes, to have limited solubility in less polar solvents like CDCl₃. Here is a systematic approach to finding a suitable solvent:
-
Try More Polar Aprotic Solvents: Test the solubility in deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a powerful solvent for many organic compounds that are difficult to dissolve in other common NMR solvents.[1][2] However, be aware that its high boiling point can make sample recovery challenging.[2]
-
Consider Protic Solvents: If the compound has hydrogen bonding capabilities, deuterated methanol (CD₃OD) might be effective.[3]
-
Use Benzene Effect: Sometimes, using deuterated benzene (benzene-d₆) can offer a different solubility profile and may also help in resolving overlapping peaks in the aromatic region of the spectrum.[2]
Q2: My compound is soluble in DMSO-d₆, but the residual solvent peak is obscuring my signals of interest. What are my options?
A2: The residual proton signal in DMSO-d₆ appears around 2.50 ppm.[4] If your signals of interest are in this region, you can try the following:
-
Use a Co-solvent System: Dissolve your compound in a minimal amount of non-deuterated DMSO and then dilute it with a different deuterated solvent in which the compound is partially soluble, like CDCl₃ or acetone-d₆. This can sometimes keep the compound in solution while minimizing the intensity of the DMSO peak.
-
Temperature Variation: Acquiring the NMR spectrum at a higher temperature can sometimes shift the solvent peak or your compound's peaks, potentially resolving the overlap.[2]
Q3: I have very little sample, and I'm struggling to find a solvent where it is sufficiently soluble for a good quality ¹³C NMR spectrum. What can I do?
A3: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR, typically 5-50 mg of sample.[5] If you have a limited amount of a poorly soluble compound, consider the following:
-
Use a High-Field Spectrometer: Higher field magnets (e.g., 600 MHz and above) are more sensitive and can provide a better signal-to-noise ratio with less sample.
-
Increase the Number of Scans: You can increase the data acquisition time by running a larger number of scans. Halving the amount of material may require quadrupling the data acquisition time to achieve a similar signal-to-noise ratio.
-
Use a Cryoprobe: If available, a cryoprobe significantly enhances sensitivity, allowing you to obtain good quality spectra with much smaller amounts of sample.
Q4: My NMR spectrum has very broad peaks, even though the compound seems to be dissolved. What could be the cause?
A4: Broad peaks in an NMR spectrum can be caused by several factors, even if the sample appears to be a clear solution:[2]
-
Poor Shimming: The magnetic field homogeneity may need to be optimized. This is a standard procedure before acquiring any NMR spectrum.
-
Presence of Particulate Matter: Even very fine, suspended solid particles can disrupt the magnetic field homogeneity, leading to broad lines. It is crucial to filter all NMR samples, for instance, through a Pasteur pipette with a cotton or glass wool plug, before transferring them to the NMR tube.[6]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like residual metal catalysts from synthesis) can cause significant line broadening.
-
Sample Aggregation: The compound may be forming small aggregates in solution, which can lead to broader signals. Using a different solvent or changing the temperature might help to break up these aggregates.
-
High Viscosity: Highly concentrated samples can be more viscous, which can result in broader lines.
Frequently Asked Questions (FAQs)
Q5: How do I choose the best deuterated solvent for my "this compound" derivative?
A5: The principle of "like dissolves like" is a good starting point.[5] Given that "this compound" has aromatic ether and aldehyde functionalities, it possesses both nonpolar (aromatic rings) and polar (ether and carbonyl groups) characteristics. A good approach is to start with a solvent of intermediate polarity like CDCl₃ and, if solubility is poor, move to more polar options. A summary of common deuterated solvents is provided in the table below.
Q6: Is it possible to use a mixture of deuterated solvents?
A6: Yes, using a mixture of deuterated solvents is a valid strategy to fine-tune the polarity of the solvent system to match the solubility requirements of your compound. For example, a mixture of CDCl₃ and CD₃OD can provide a good balance for compounds with both nonpolar and polar groups.
Q7: Can I use a non-deuterated solvent if my compound is only soluble in that?
A7: While not ideal, it is possible. You can dissolve your compound in the non-deuterated solvent and place it in the NMR tube along with a sealed capillary containing a deuterated solvent (like D₂O or DMSO-d₆). The deuterated solvent in the capillary will provide the lock signal for the spectrometer. However, the large signals from the non-deuterated solvent will likely obscure large portions of your ¹H NMR spectrum, and specialized solvent suppression techniques might be required.[1]
Q8: My compound seems to be sensitive to acidic conditions. Which solvents should I be cautious with?
A8: Deuterated chloroform (CDCl₃) can be slightly acidic due to the presence of trace amounts of DCl.[7] If your compound is acid-sensitive, it is advisable to store your CDCl₃ over a small amount of anhydrous potassium carbonate to neutralize any acid.[7]
Quantitative Data on Common Deuterated Solvents
| Deuterated Solvent | Formula | Polarity | Residual ¹H Peak (ppm) | Typical Uses & Characteristics |
| Chloroform-d | CDCl₃ | Low | 7.26 | Good for a wide range of organic compounds. Can be slightly acidic.[3] |
| Acetone-d₆ | (CD₃)₂CO | Medium | 2.05 | A versatile solvent that dissolves many organic compounds.[2] |
| Benzene-d₆ | C₆D₆ | Low | 7.16 | Useful for nonpolar compounds and can induce different chemical shifts ("benzene effect"), which may help in resolving overlapping signals.[2] |
| Methanol-d₄ | CD₃OD | High (Protic) | 3.31 (OH ~4.87) | Good for polar compounds and those capable of hydrogen bonding.[3] |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | High (Aprotic) | 2.50 | Excellent for dissolving a wide range of poorly soluble and polar compounds.[4] High boiling point makes sample recovery difficult.[2] |
| Deuterium Oxide | D₂O | High (Protic) | ~4.79 | Used for water-soluble compounds and for identifying exchangeable protons (e.g., -OH, -NH).[4] |
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh the Sample: Weigh approximately 5-25 mg of your "this compound" derivative for a ¹H NMR spectrum, or 20-50 mg for a ¹³C NMR spectrum, into a clean, dry vial.[7]
-
Add Deuterated Solvent: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]
-
Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[7]
-
Filter the Solution: Prepare a filter by plugging a Pasteur pipette with a small amount of cotton or glass wool. Transfer the solution through the filter directly into a clean 5 mm NMR tube.[6] This step is crucial to remove any particulate matter.
-
Cap and Label: Cap the NMR tube and label it clearly.
-
Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a tissue dampened with isopropanol or ethanol to remove any dust or fingerprints.
Protocol 2: Co-solvent Method for Poorly Soluble Compounds
-
Initial Dissolution: In a small vial, dissolve your compound in the minimum amount of a non-deuterated solvent in which it is highly soluble (e.g., DMSO).
-
Addition of Deuterated Solvent: To this solution, add a deuterated solvent in which the compound is sparingly soluble (e.g., CDCl₃) until you reach a total volume of about 0.6-0.7 mL. The goal is to keep the compound in solution while minimizing the signal from the non-deuterated solvent.
-
Filtration and Transfer: Filter the mixed-solvent solution into the NMR tube as described in Protocol 1.
-
Acquisition: When setting up the NMR experiment, ensure the spectrometer can lock onto the deuterium signal of the deuterated co-solvent.
Protocol 3: pH Adjustment for Samples in D₂O
This protocol is for compounds that may be more soluble at a specific pH in aqueous solutions.
-
Dissolve in D₂O: Dissolve your sample in approximately 0.6 mL of D₂O in a vial.
-
Prepare Acid/Base Solutions: Have dilute solutions of DCl in D₂O and NaOD in D₂O ready. Using deuterated acid and base prevents the introduction of a large water (H₂O) peak in your spectrum.
-
Adjust pH: While monitoring with a pH meter calibrated for D₂O (note: pD = pH reading + 0.4), add the DCl or NaOD solution dropwise until the desired pH is reached and the compound dissolves.
-
Transfer to NMR Tube: Transfer the final solution to the NMR tube.
Visualizations
Experimental Workflow for NMR Sample Preparation
Caption: General workflow for preparing an NMR sample.
Troubleshooting Logic for Poor Solubility
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. Troubleshooting [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. organomation.com [organomation.com]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
Technical Support Center: Side Reactions in "Bis(2-formylphenyl) Ether" Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the condensation of "Bis(2-formylphenyl) Ether" with diamines for the synthesis of macrocycles and other compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Desired Macrocycle | 1. Formation of Oligomers/Polymers: High concentrations of reactants favor intermolecular reactions over the desired intramolecular cyclization. 2. Incomplete Reaction: The reaction may not have reached equilibrium, or the conditions are not optimal for imine formation. 3. Hydrolysis of Imine Bonds: The presence of water, a byproduct of the condensation, can lead to the reverse reaction, hydrolyzing the Schiff base.[1][2] | 1. Control Reactant Concentration: - Implement high-dilution conditions by slowly adding the diamine solution to a solution of "this compound" over an extended period. - Maintain a low overall reactant concentration (typically in the range of 0.01-0.1 M). 2. Drive the Reaction to Completion: - Increase the reaction time. - Gently heat the reaction mixture (monitor for decomposition). - Use a slight excess (1.05-1.1 equivalents) of the diamine. 3. Remove Water: - Use a Dean-Stark apparatus to azeotropically remove water during the reaction, especially when using solvents like toluene or benzene.[2] - Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), to the reaction mixture.[2] |
| Presence of Multiple Products in TLC/LC-MS | 1. Mixture of [1+1] and [2+2] Macrocycles: The reaction can often yield a mixture of the smaller [1+1] (one dialdehyde, one diamine) and larger [2+2] (two dialdehydes, two diamines) macrocycles. 2. Formation of Linear Oligomers: Incomplete cyclization can result in linear oligomeric species with unreacted aldehyde or amine termini. 3. Hydrolysis Products: The presence of starting materials ("this compound" and the diamine) or partially reacted intermediates indicates hydrolysis of the imine bonds. | 1. Optimize for Desired Macrocycle: - For [1+1] Macrocycles: Use strict high-dilution conditions. The choice of a shorter, more rigid diamine can also favor the formation of the smaller macrocycle. - For [2+2] Macrocycles: Higher concentrations may favor the formation of the larger macrocycle. Some studies suggest that specific solvents can act as templates, favoring one macrocycle size over another.[3] 2. Promote Cyclization: - Ensure efficient stirring and slow addition of reactants to maintain high dilution. - Consider using a template ion (e.g., a metal salt) that can coordinate to the reactants and pre-organize them for cyclization. 3. Prevent Hydrolysis: - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Product is an Oil or Difficult to Purify | 1. Mixture of Isomers/Oligomers: The presence of multiple closely related products can make crystallization difficult. 2. Residual Solvent: Trapped solvent molecules can prevent solidification. | 1. Purification Strategies: - Column Chromatography: Use silica gel or alumina chromatography to separate the desired macrocycle from oligomers and other side products. A gradient elution system may be necessary. - Recrystallization: If a crude solid can be obtained, attempt recrystallization from a suitable solvent or solvent mixture.[2] 2. Solvent Removal: - Dry the purified product under high vacuum for an extended period to remove any residual solvent. |
| Characterization Data is Ambiguous | 1. Incomplete Reaction or Presence of Impurities: Starting materials or side products can complicate spectral analysis. 2. Complex NMR Spectra: The presence of rotamers or different conformations of the macrocycle can lead to complex NMR spectra. | 1. Ensure Purity: - Purify the product thoroughly using the methods described above before detailed spectroscopic analysis. 2. Advanced Spectroscopic Techniques: - 2D NMR (COSY, HSQC, HMBC): These techniques can help in assigning complex proton and carbon signals and confirming the connectivity of the macrocyclic structure.[4] - High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the molecular formula of the desired product.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in "this compound" condensation reactions?
A1: The most prevalent side reaction is the formation of linear and cyclic oligomers or polymers. This occurs when the rate of intermolecular condensation surpasses the rate of the desired intramolecular cyclization. This is particularly problematic at higher reactant concentrations.
Q2: How can I favor the formation of the [1+1] macrocycle over the [2+2] macrocycle?
A2: The formation of the [1+1] macrocycle is generally favored by employing strict high-dilution conditions. This involves the very slow addition of one reactant to a dilute solution of the other, which statistically increases the probability of an intramolecular reaction. The rigidity and length of the diamine linker also play a crucial role; shorter and more rigid diamines are more likely to form the smaller [1+1] macrocycle.
Q3: My Schiff base macrocycle appears to be hydrolyzing during workup or purification. How can I prevent this?
A3: Hydrolysis of the imine bond is a common issue, especially in the presence of acidic conditions or water. To minimize hydrolysis:
-
Neutralize any acidic catalysts before workup.
-
Use anhydrous solvents for extraction and chromatography.
-
Avoid prolonged exposure to atmospheric moisture.
-
If possible, perform purification steps quickly and at lower temperatures.
Q4: What is the role of a template in these reactions?
A4: A template, typically a metal ion, can be used to pre-organize the linear precursors into a conformation that is favorable for cyclization. The template coordinates to donor atoms (in this case, the oxygen of the ether and the nitrogen of the imine) and holds the reactive ends in close proximity, thereby increasing the effective molarity and promoting the intramolecular reaction over oligomerization.
Q5: What spectroscopic techniques are most useful for identifying side products?
A5: A combination of techniques is often necessary:
-
¹H and ¹³C NMR Spectroscopy: Can reveal the presence of unreacted aldehyde protons (around 9-10 ppm in ¹H NMR), free amine protons, and the formation of new imine bonds (around 8-9 ppm in ¹H NMR and 150-165 ppm in ¹³C NMR). The complexity of the aromatic region can also indicate the presence of different oligomeric species.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS are invaluable for identifying the molecular weights of the various species in the reaction mixture, including the desired macrocycle(s) and a series of oligomers.
-
Infrared (IR) Spectroscopy: The disappearance of the aldehyde C=O stretch (around 1690-1700 cm⁻¹) and the appearance of the C=N imine stretch (around 1620-1650 cm⁻¹) can be used to monitor the progress of the reaction.
Experimental Protocols
Representative Protocol for [1+1] Macrocyclization of "this compound" with Ethylenediamine
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Ethylenediamine
-
Anhydrous Methanol or Acetonitrile
-
Anhydrous Magnesium Sulfate (optional)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen), dissolve "this compound" (1 equivalent) in anhydrous methanol to a concentration of 0.01 M.
-
In the dropping funnel, prepare a solution of ethylenediamine (1 equivalent) in anhydrous methanol, also at a concentration of 0.01 M.
-
Heat the solution of "this compound" to a gentle reflux.
-
Add the ethylenediamine solution dropwise from the dropping funnel to the refluxing solution of the dialdehyde over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).
Data Presentation
The following table provides a hypothetical summary of how quantitative data for the condensation of "this compound" with ethylenediamine under different conditions could be presented.
| Entry | Concentration (M) | Reaction Time (h) | [1+1] Macrocycle Yield (%) | [2+2] Macrocycle Yield (%) | Oligomer/Polymer (%) |
| 1 | 0.1 | 12 | 15 | 45 | 40 |
| 2 | 0.01 | 12 | 55 | 25 | 20 |
| 3 | 0.01 | 24 | 65 | 20 | 15 |
| 4 | 0.001 | 24 | 85 | 10 | 5 |
Note: These are illustrative values and actual results will vary depending on specific experimental conditions.
Visualizations
Logical Relationship of Reaction Pathways
References
Technical Support Center: Optimizing Macrocyclization of Bis(2-formylphenyl) Ether
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature in the macrocyclization of "Bis(2-formylphenyl) Ether."
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the macrocyclization of this compound?
The most common method for the macrocyclization of this compound involves a Schiff base condensation reaction with a diamine. This reaction forms a macrocycle containing imine linkages. The reaction is typically a [2+2] condensation, where two molecules of the dialdehyde react with two molecules of the diamine to form the macrocyclic structure.
Q2: What is the optimal temperature for this macrocyclization?
The optimal temperature for the macrocyclization of this compound can vary depending on the specific diamine used and the solvent system. While some Schiff base formations proceed efficiently at room temperature, others may require heating to achieve a reasonable reaction rate and yield.[1] It is often a balance between providing enough energy to overcome the activation energy and avoiding excessive temperatures that might lead to side reactions or decomposition. For many macrocyclizations of aromatic dialdehydes, a temperature range of 25°C to 60°C is a good starting point for optimization.[1][2]
Q3: What are the common side products in this reaction?
The primary side products in macrocyclization reactions are linear oligomers and polymers. These form when the reactive ends of different molecules react with each other (intermolecular reaction) instead of the two ends of the same molecule reacting (intramolecular reaction). The formation of these side products is highly dependent on the reaction concentration.
Q4: How can I minimize the formation of oligomeric side products?
The formation of oligomers can be minimized by employing high-dilution conditions. This is achieved by the slow addition of the reactants to a large volume of solvent. This keeps the concentration of the reactants low at any given time, thus favoring the intramolecular cyclization over intermolecular polymerization.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired macrocycle. | - Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. - Incorrect Stoichiometry: An improper ratio of dialdehyde to diamine can lead to incomplete reaction or the formation of undesired products. - Presence of Water: The Schiff base condensation is a reversible reaction where water is a byproduct. The presence of water can drive the equilibrium back towards the starting materials. | - Optimize Reaction Temperature: Screen a range of temperatures (e.g., 25°C, 40°C, 60°C, reflux) to determine the optimal condition for your specific system. - Ensure Accurate Stoichiometry: Carefully measure and use a 1:1 molar ratio of this compound to the diamine. - Use Anhydrous Conditions: Employ dry solvents and consider adding a dehydrating agent like molecular sieves to the reaction mixture. |
| The main product is a polymer or oligomer, not the macrocycle. | - High Reactant Concentration: The concentration of the reactants is too high, favoring intermolecular reactions. | - Implement High-Dilution Conditions: Add the reactant solutions dropwise over a long period to a large volume of solvent using a syringe pump. Aim for a final concentration in the millimolar range. |
| Difficulty in purifying the macrocycle. | - Similar Polarity of Products: The desired macrocycle and oligomeric side products may have similar polarities, making chromatographic separation challenging. - Low Solubility of the Macrocycle: The macrocycle may be poorly soluble in common organic solvents, making purification by recrystallization or chromatography difficult. | - Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures. - Column Chromatography: If solubility allows, use column chromatography. You may need to screen different solvent systems (eluents) to achieve good separation. - Trituration: If the product is an oil or amorphous solid, try triturating it with a solvent in which the impurities are soluble but the desired product is not. |
| Incomplete reaction, with starting materials remaining. | - Insufficient Reaction Time: The reaction may not have been allowed to run for a sufficient duration to reach completion. - Low Reaction Temperature: The temperature may not be high enough for the reaction to proceed to completion in a reasonable timeframe. | - Increase Reaction Time: Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) and allow it to proceed until the starting materials are consumed. - Increase Reaction Temperature: Gradually increase the temperature to see if the reaction goes to completion. |
Data Presentation
Table 1: Representative Effect of Temperature on Macrocycle Yield
The following table summarizes the expected trend in the yield of the macrocycle at different reaction temperatures based on general principles of Schiff base macrocyclization. Actual yields may vary depending on the specific diamine and reaction conditions.
| Reaction Temperature (°C) | Expected Macrocycle Yield (%) | Observations |
| 25 (Room Temperature) | 40-60% | Reaction may be slow, requiring longer reaction times. Lower risk of side product formation.[1] |
| 40 | 60-75% | A good balance between reaction rate and selectivity. Often a good starting point for optimization. |
| 60 | 70-85% | Increased reaction rate. Potential for increased formation of oligomeric byproducts if high-dilution is not strictly maintained.[2] |
| > 80 (Reflux) | 50-70% | While the reaction is fast, higher temperatures can lead to the formation of more complex mixtures and potentially decomposition, reducing the isolated yield of the desired macrocycle. |
Experimental Protocols
General Protocol for Macrocyclization of this compound
This protocol describes a general procedure for the [2+2] macrocyclization of this compound with a diamine (e.g., ethylenediamine) under high-dilution conditions.
Materials:
-
This compound
-
Diamine (e.g., ethylenediamine)
-
Anhydrous solvent (e.g., methanol, acetonitrile, or a mixture)
-
Two syringe pumps
-
Three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
Set up a three-neck round-bottom flask containing a large volume of the chosen anhydrous solvent (e.g., 500 mL for a 1 mmol scale reaction to maintain high dilution).
-
Prepare two separate solutions:
-
Solution A: Dissolve this compound (1 equivalent) in the anhydrous solvent.
-
Solution B: Dissolve the diamine (1 equivalent) in the anhydrous solvent.
-
-
Using two separate syringe pumps, add Solution A and Solution B dropwise and simultaneously to the stirred solvent in the reaction flask over a period of 4-8 hours.
-
Once the addition is complete, allow the reaction mixture to stir at the desired temperature (e.g., 25°C, 40°C, or 60°C) for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the macrocyclization of this compound.
Caption: Troubleshooting logic for low macrocycle yield.
References
Preventing polymerization in reactions with "Bis(2-formylphenyl) Ether"
Welcome to the technical support center for "Bis(2-formylphenyl) Ether." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization and addressing other common issues encountered during reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its common applications?
"this compound," also known as 2,2'-Diformyldiphenyl Ether or 2,2'-Oxydibenzaldehyde, is an aromatic dialdehyde. Its bifunctional nature makes it a valuable building block in organic synthesis, particularly for the construction of macrocycles, Schiff bases, and other complex heterocyclic systems. It is often used in the synthesis of novel ligands for coordination chemistry and in the development of new materials.
Q2: I'm observing the formation of an insoluble white precipitate in my reaction involving "this compound." What could be the cause?
The formation of an insoluble precipitate is often indicative of polymerization. "this compound," being a dialdehyde, has a propensity to undergo self-condensation or other polymerization reactions, especially under certain conditions. The product information for "this compound" often indicates that it is "air sensitive" and should be stored under an inert atmosphere, suggesting its reactivity and potential for degradation or polymerization. One supplier even categorizes it under "Polymers," highlighting this tendency.
Q3: What types of polymerization can "this compound" undergo?
As an aromatic aldehyde lacking alpha-hydrogens, "this compound" is susceptible to base-catalyzed polymerization and disproportionation reactions. The two primary pathways to consider are:
-
Cannizzaro Reaction: In the presence of a strong base, one aldehyde group is reduced to an alcohol while the other is oxidized to a carboxylic acid. With a dialdehyde like "this compound," this can lead to intermolecular reactions forming polyesters or other polymeric structures.[1][2][3][4]
-
Tishchenko Reaction: This reaction, catalyzed by alkoxides, involves the disproportionation of two aldehyde molecules to form an ester. For a dialdehyde, this can result in the formation of a polyester chain.[5][6][7][8][9]
The following diagram illustrates these potential polymerization pathways.
Caption: Potential base-catalyzed polymerization pathways for "this compound".
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with "this compound."
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns cloudy and a precipitate forms unexpectedly. | Polymerization of "this compound" is likely occurring. This can be triggered by the presence of strong bases, and in some cases, acids or high temperatures. | 1. Control pH: Avoid strongly basic conditions if possible. If a base is required, use a weaker, non-nucleophilic base and add it slowly at low temperatures.2. Add a Stabilizer: Consider adding a small amount of a polymerization inhibitor. 3. Protect the Aldehyde: If the reaction chemistry allows, protect the aldehyde groups as acetals before proceeding with base-sensitive steps.[10][11][12] |
| Low yield of the desired product and a significant amount of baseline material on TLC. | This could be due to the formation of soluble oligomers or polymers that are not easily characterized. | 1. Optimize Reaction Conditions: Lower the reaction temperature and concentration of reactants. 2. Purification Strategy: If polymerization has occurred, purification can be challenging. Consider purification of the aldehyde before use to remove any existing oligomers. This can sometimes be achieved by recrystallization or by forming a bisulfite adduct, which can then be decomposed to regenerate the pure aldehyde.[13][14] |
| The starting material appears discolored or has a different consistency than expected. | "this compound" is air-sensitive and can degrade or polymerize upon storage. | 1. Proper Storage: Always store "this compound" under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place. 2. Check Purity Before Use: Before starting a reaction, it is good practice to check the purity of the starting material by techniques like NMR or melting point determination. |
Experimental Protocols
Protocol 1: General Handling and Storage of "this compound"
To minimize degradation and polymerization during storage, adhere to the following protocol:
-
Inert Atmosphere: Upon receipt, transfer the compound to a glove box or handle it under a stream of inert gas (argon or nitrogen).
-
Aliquotting: If possible, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
-
Storage Conditions: Store the vials in a desiccator in a refrigerator or freezer. Ensure the container is well-sealed.
Protocol 2: Preventing Polymerization with Stabilizers
In reactions where basic conditions are unavoidable and protection is not feasible, the use of a stabilizer can be beneficial.
| Stabilizer | Recommended Concentration | Notes |
| Triethanolamine | 20 - 100 ppm (based on the amount of aldehyde) | Effective in preventing polymerization and autocondensation of various aldehydes.[15] |
| Dimethylethanolamine | 20 - 100 ppm (based on the amount of aldehyde) | An alternative to triethanolamine with similar efficacy.[15] |
Methodology:
-
Dissolve "this compound" in the reaction solvent under an inert atmosphere.
-
Add the appropriate volume of a stock solution of the chosen stabilizer (e.g., a 1% solution in the reaction solvent) to achieve the desired ppm concentration.
-
Proceed with the addition of other reagents as required by your reaction protocol.
Protocol 3: Protection of Aldehyde Groups as Acetals
Protecting the aldehyde functionalities as acetals is a robust method to prevent polymerization in the presence of strong bases or nucleophiles.
Caption: Experimental workflow for using acetal protection to prevent side reactions.
Methodology for Acetal Protection:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add "this compound" (1 equivalent).
-
Reagents: Add a suitable diol (e.g., ethylene glycol, 2.5 equivalents) and a solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst: Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. Continue until no more water is collected.
-
Workup: Cool the reaction mixture and wash with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The resulting protected dialdehyde can be purified by column chromatography or recrystallization.
The protected compound is now stable to basic conditions and can be used in subsequent reactions. The aldehyde groups can be regenerated by treatment with aqueous acid.[10][11][12]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 4. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 5. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Catalytic enantioselective intramolecular Tishchenko reaction of meso-dialdehyde: synthesis of (S)-cedarmycins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tishchenko_reaction [chemeurope.com]
- 10. learninglink.oup.com [learninglink.oup.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
Troubleshooting guide for "Bis(2-formylphenyl) Ether" based synthesis
This guide provides troubleshooting advice and frequently asked questions for the synthesis of Bis(2-formylphenyl) Ether, also known as 2,2'-Diformyldiphenyl Ether or 2,2'-Oxydibenzaldehyde. The primary synthetic route discussed is analogous to the Williamson ether synthesis, a reliable method for forming ether linkages.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory method is a variation of the Williamson ether synthesis. This involves the reaction of two equivalents of a 2-hydroxybenzaldehyde (salicylaldehyde) derivative with a suitable dihaloalkane (like dibromomethane) in the presence of a base. An alternative, though often requiring harsher conditions, is the Ullmann condensation, which couples an aryl halide with a phenol in the presence of a copper catalyst.[1][2][3][4]
Q2: What are the typical starting materials and reagents?
A2: For a Williamson-type synthesis, the key reagents are:
-
Phenol: 2-Hydroxybenzaldehyde (Salicylaldehyde).
-
Alkylating Agent: A dihalomethane such as dibromomethane or dichloromethane.
-
Base: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices for aryl ether synthesis.[2] Stronger bases like sodium hydride (NaH) can also be used but may lead to more side reactions.[5]
-
Solvent: A polar aprotic solvent like acetone, dimethylformamide (DMF), or acetonitrile is typically used.[2][5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, often a mixture of hexane and ethyl acetate, should be developed to clearly separate the starting material (salicylaldehyde), any mono-alkylated intermediate, and the desired bis-ether product.
Q4: What is the expected appearance and melting point of the final product?
A4: this compound is typically a white to light yellow crystalline powder. The melting point is reported to be between 77.0 to 80.0 °C.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Salicylaldehyde and its derivatives can be irritating to the skin and eyes. Dihaloalkanes are potentially toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low or No Product Yield
-
Question: My reaction has run for the specified time, but TLC analysis shows mostly unreacted starting material. What could be the issue?
-
Answer: Several factors could contribute to a low or non-existent yield:
-
Ineffective Base: The base is crucial for deprotonating the phenolic hydroxyl group to form the reactive phenoxide. Ensure your base (e.g., potassium carbonate) is anhydrous, as moisture can quench the base and inhibit the reaction.
-
Insufficient Reaction Time or Temperature: Some Williamson ether syntheses, especially with less reactive aryl halides, require elevated temperatures and extended reaction times. Consider increasing the reaction temperature or allowing the reaction to proceed for a longer period, while monitoring by TLC. A typical reflux in acetone is around 56°C, but in DMF, temperatures can be pushed higher (e.g., 80-100°C).[5]
-
Poor Quality Reagents: Verify the purity of your salicylaldehyde and the dihaloalkane. Contaminants can interfere with the reaction.
-
Inappropriate Solvent: The solvent plays a key role. Polar aprotic solvents like DMF or acetonitrile are generally effective as they solvate the cation of the base, leaving the anion more nucleophilic.[2]
-
| Parameter | Recommended Action |
| Base | Use freshly dried, powdered K₂CO₃ or Cs₂CO₃. |
| Temperature | If using acetone, ensure a steady reflux. For DMF, consider heating to 80°C. |
| Reaction Time | Monitor by TLC every few hours. Reactions may take up to 24 hours or more. |
| Reagents | Use high-purity starting materials. |
Problem 2: Formation of a Mono-Alkylated Intermediate as the Main Product
-
Question: My main product appears to be 2-((bromomethyl)oxy)benzaldehyde instead of the desired bis-ether. How can I favor the formation of the final product?
-
Answer: This issue arises from incomplete reaction of the intermediate.
-
Stoichiometry: Ensure you are using at least two equivalents of salicylaldehyde and base for every one equivalent of the dihaloalkane. A slight excess of the salicylaldehyde and base can help drive the reaction to completion.
-
Reaction Time and Temperature: As with low yield, increasing the reaction time and/or temperature can promote the second substitution step.
-
Base Strength: A stronger base might be necessary to ensure complete deprotonation and reactivity for the second step, but be mindful of potential side reactions.
-
Problem 3: Presence of O- and C-Alkylated Byproducts
-
Question: I've isolated my product, but NMR analysis suggests the presence of C-alkylated isomers. How can this be avoided?
-
Answer: Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or on the aromatic ring (C-alkylation, undesired).
-
Solvent Choice: The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF generally favor O-alkylation.
-
Counter-ion: The nature of the cation associated with the phenoxide can also play a role, although this is less easily controlled with bases like K₂CO₃.
-
Problem 4: Difficulty in Product Purification
-
Question: The crude product is an oil or a gummy solid and is difficult to crystallize. What purification strategies can I use?
-
Answer: Oily or impure solid products often result from residual solvent or byproducts.
-
Thorough Solvent Removal: Ensure all high-boiling solvents like DMF are completely removed under a high vacuum. Co-evaporation with a lower-boiling solvent like toluene can sometimes help.
-
Aqueous Work-up: A thorough aqueous work-up is essential. Washing the organic extract with a dilute base (e.g., 5% NaOH) can remove unreacted salicylaldehyde. Follow this with washes with water and brine to remove salts and residual base.
-
Column Chromatography: If crystallization fails, purification by column chromatography on silica gel is a reliable alternative. A gradient of hexane and ethyl acetate is a good starting point for elution.
-
Recrystallization: For recrystallization, try a solvent system like ethanol/water or a mixture of hexane and ethyl acetate. The product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly.
-
Experimental Protocols
Adapted Protocol for this compound Synthesis (Williamson-Type)
This protocol is adapted from the synthesis of similar dialdehydes and should be optimized for the specific synthesis of this compound.
Materials:
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Dibromomethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (for extraction)
-
Standard laboratory glassware for reflux, extraction, and filtration.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (2.0 equivalents), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone or DMF (approx. 10 mL per gram of salicylaldehyde).
-
Addition of Alkylating Agent: While stirring the mixture, add dibromomethane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone, or 80-100°C for DMF) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, comparing the reaction mixture to the starting materials.
-
Work-up:
-
After the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with 5% aqueous NaOH (to remove unreacted salicylaldehyde), followed by water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.
-
Visualizations
Troubleshooting Logic Diagram
This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
A troubleshooting workflow for the synthesis of this compound.
General Williamson Ether Synthesis Pathway
This diagram illustrates the key steps in the formation of an ether via the Williamson synthesis.
The reaction pathway for Williamson ether synthesis of a bis-ether.
References
Technical Support Center: Synthesis of Macrocycles from Bis(2-formylphenyl) Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of macrocycles from "Bis(2-formylphenyl) Ether." Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low or No Yield of the Desired Macrocycle
| Potential Cause | Recommended Solution |
| Intermolecular polymerization is outcompeting intramolecular cyclization. | Employ high-dilution conditions. This can be achieved by the slow addition of reactants using a syringe pump over an extended period (e.g., 8-24 hours) to a large volume of solvent. This maintains a low concentration of the linear precursor, favoring ring formation. |
| Incorrect solvent. | The choice of solvent is critical. For Schiff base condensations, alcoholic solvents like methanol or ethanol are often effective. For other coupling reactions, anhydrous and degassed solvents such as THF, DMF, or toluene may be necessary to prevent side reactions. |
| Ineffective catalyst or catalyst poisoning. | If using a catalyst (e.g., for Schiff base formation, a catalytic amount of acid like p-toluenesulfonic acid can be beneficial), ensure its purity and activity. In reactions sensitive to air or moisture, ensure all reagents and solvents are properly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Unfavorable reaction temperature. | The optimal temperature can vary. For many macrocyclization reactions, room temperature to moderate heating (e.g., reflux) is sufficient. However, excessively high temperatures can promote decomposition or side reactions. It is advisable to start at a lower temperature and gradually increase it if the reaction is not proceeding. |
| Steric hindrance in the precursors. | If the diamine or other coupling partner is sterically bulky, it may disfavor the cyclization. Consider using a less hindered coupling partner if possible. |
Issue 2: Formation of Multiple Products (e.g., Dimers, Trimers, and Higher Oligomers)
| Potential Cause | Recommended Solution |
| Concentration of reactants is too high. | As with low yield, high concentrations favor the formation of linear oligomers and larger macrocycles. Strict adherence to high-dilution principles is crucial.[1] |
| Lack of a template to guide the cyclization. | The use of a template ion (e.g., a metal cation) can pre-organize the linear precursor into a conformation that favors the formation of a specific macrocycle size. This is known as the "template effect." |
| Thermodynamic vs. Kinetic Control. | The reaction may be under thermodynamic control, leading to the most stable product, which may be a larger macrocycle or a catenane.[2] Running the reaction at a lower temperature might favor the kinetically preferred, smaller macrocycle. |
Issue 3: Difficulty in Purifying the Macrocycle
| Potential Cause | Recommended Solution | | Similar polarity of the desired product and byproducts. | Purification can be challenging. Flash column chromatography is a common method; experimenting with different solvent systems (e.g., gradients of hexanes/ethyl acetate or dichloromethane/methanol) can improve separation.[1] | | Insolubility of the product. | Macrocycles can sometimes be poorly soluble. Try a range of solvents for extraction and chromatography. In some cases, the product may precipitate from the reaction mixture and can be isolated by filtration. | | Contamination with catalyst residues. | If a metal catalyst was used, specific workup procedures may be needed to remove it, such as washing with an aqueous solution of a chelating agent (e.g., EDTA) or filtering through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving a high yield of the [1+1] macrocycle? A1: The most critical factor is typically the use of high-dilution conditions. By maintaining a very low concentration of the linear precursor, intramolecular cyclization is favored over intermolecular polymerization, which leads to unwanted oligomers and polymers.
Q2: How can I use a template to improve my macrocycle yield? A2: Template-assisted synthesis involves the addition of a species (often a metal ion) that coordinates with the reacting molecules, holding them in a specific arrangement that promotes the desired cyclization.[3][4] For macrocycles derived from "this compound" and a diamine, a suitable metal salt (e.g., Ba(ClO₄)₂, Mg(ClO₄)₂) can be added to the reaction mixture. The metal ion complexes with the ether and imine functionalities, organizing the precursor for cyclization.
Q3: What type of reaction is commonly used to form macrocycles from "this compound"? A3: Schiff base condensation is a very common and efficient method.[5] This reaction involves the condensation of the two formyl (aldehyde) groups of "this compound" with a primary diamine to form two imine (Schiff base) linkages, resulting in the macrocycle.
Q4: Can the imine bonds in the macrocycle be reduced? A4: Yes, the imine bonds of the macrocyclic Schiff base can be reduced to form more flexible and stable macrocyclic polyamines. A common reducing agent for this purpose is sodium borohydride (NaBH₄). This reduction is typically performed after the macrocycle has been formed and purified.
Q5: What analytical techniques are used to characterize the final macrocycle? A5: The standard techniques for characterizing the macrocyclic product include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to observe the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch. In some cases, X-ray crystallography can be used to determine the solid-state structure.
Data Presentation
Table 1: Effect of Reaction Conditions on Macrocycle Yield (Illustrative)
| Entry | Diamine | Concentration (mmol/L) | Solvent | Catalyst/Template | Temperature (°C) | Yield of [1+1] Macrocycle (%) |
| 1 | Ethylenediamine | 10 | Methanol | None | 25 | 15 |
| 2 | Ethylenediamine | 1 | Methanol | None | 25 | 45 |
| 3 | Ethylenediamine | 1 | Methanol | p-TSA (cat.) | 65 (reflux) | 55 |
| 4 | 1,3-Diaminopropane | 1 | Ethanol | None | 25 | 40 |
| 5 | 1,3-Diaminopropane | 1 | Ethanol | Ba(ClO₄)₂ | 25 | 65 |
| 6 | 1,4-Diaminobutane | 1 | Methanol/CHCl₃ | None | 25 | 30 |
Note: This data is illustrative and based on general principles of macrocyclization. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for [1+1] Macrocyclization via Schiff Base Condensation under High Dilution
-
Preparation of Reactant Solutions:
-
Prepare a solution of "this compound" (1 equivalent) in a suitable solvent (e.g., methanol, ethanol) at a concentration of 0.1 M.
-
Prepare a solution of the desired diamine (1 equivalent) in the same solvent at a concentration of 0.1 M.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a large volume of the chosen solvent (to achieve a final reactant concentration of approximately 1 mmol/L).
-
Heat the solvent to reflux.
-
-
Slow Addition:
-
Using two separate syringe pumps, simultaneously add the solution of "this compound" and the solution of the diamine to the refluxing solvent over a period of 8-12 hours.
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Protocol 2: Template-Assisted Synthesis of a [1+1] Macrocycle
-
Preparation:
-
Dissolve the template salt (e.g., Ba(ClO₄)₂, 1 equivalent) in methanol in a round-bottom flask.
-
In a separate flask, dissolve "this compound" (1 equivalent) in methanol.
-
-
Reaction:
-
Slowly add the solution of "this compound" to the solution of the template salt with stirring.
-
Stir the mixture for 30 minutes to allow for complexation.
-
Slowly add a solution of the diamine (1 equivalent) in methanol to the reaction mixture over 1-2 hours.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Isolation:
-
The macrocycle-template complex may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
-
Purification and Demetallation (if necessary):
-
The crude product can be purified by recrystallization.
-
If the template ion needs to be removed, this can often be achieved by subsequent treatment with a solution of a different salt that will precipitate the template ion, or by using a specific workup procedure designed to break the complex.
-
Visualizations
Caption: Workflow for High-Dilution Macrocyclization.
Caption: Conditions Favoring Desired Macrocycle Formation.
References
Technical Support Center: Purification of Bis(2-formylphenyl) Ether Derivatives by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of "Bis(2-formylphenyl) Ether" derivatives via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of "this compound" derivatives.
Issue 1: The compound "oils out" instead of forming crystals.
Q1: My "this compound" derivative is separating as an oil during cooling. What causes this and how can I fix it?
A1: "Oiling out" occurs when the solid melts and comes out of solution as a liquid at a temperature above its melting point.[1][2] This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated.[2][3] Impurities can also lower the melting point of the crude product, contributing to this problem.[1] To resolve this, you can try the following:
-
Increase the solvent volume: Add more of the hot solvent to the oiled-out mixture to ensure the compound remains dissolved at a slightly lower temperature.[1][2] If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[1]
-
Slow down the cooling rate: Rapid cooling can promote oiling out.[3] Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[1]
-
Re-heat and add more solvent: Gently reheat the solution until the oil redissolves, then add a small additional amount of hot solvent before allowing it to cool slowly.[1]
-
Change the solvent system: The boiling point of your solvent might be too high relative to the melting point of your compound.[3] Select a solvent with a lower boiling point.
Issue 2: No crystals are forming upon cooling.
Q2: I have cooled my solution of "this compound" derivative, but no crystals have appeared. What should I do?
A2: The absence of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[2][4] Here are several techniques to induce crystallization:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the surface of the solution.[1][4] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of the pure product, adding a tiny crystal to the cooled solution can initiate crystallization.[1][4]
-
Reduce the solvent volume: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[1][2] Gently heat the solution to boil off some of the solvent and then allow it to cool again.[1]
-
Cool to a lower temperature: If you have only cooled the solution to room temperature, try placing it in an ice bath or a refrigerator to further decrease the solubility of your compound.[4]
-
Introduce an "anti-solvent": If using a single solvent system, you can try adding a small amount of a miscible solvent in which your compound is insoluble (an "anti-solvent"). This will reduce the overall solubility and can induce precipitation. Add the anti-solvent dropwise until the solution becomes slightly cloudy, then gently heat until it is clear again before allowing it to cool slowly.
Issue 3: The recrystallization yield is very low.
Q3: After filtration, I have a very small amount of purified "this compound" derivative. How can I improve my yield?
A3: A low yield can be attributed to several factors.[1] Consider the following to improve your recovery:
-
Minimize the amount of hot solvent: Using an excessive amount of solvent to dissolve the crude product will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1][5] Use only the minimum amount of boiling solvent required to fully dissolve the solid.[5]
-
Ensure adequate cooling: The solubility of your compound decreases as the temperature drops. Make sure to cool the solution thoroughly, typically in an ice bath, to maximize the precipitation of the crystals before filtration.[5]
-
Avoid premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper or in the funnel.[2] To prevent this, use a pre-heated funnel and a slight excess of hot solvent.[2] The excess solvent can be evaporated before cooling.[2]
-
Wash the crystals with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.[5]
Frequently Asked Questions (FAQs)
Q4: What is the best solvent for recrystallizing my "this compound" derivative?
A4: The ideal solvent is one in which your compound is very soluble at high temperatures but has low solubility at low temperatures.[6] For aromatic aldehydes and ethers like "this compound" derivatives, common choices include alcohols (ethanol, methanol), esters (ethyl acetate), or ketones (acetone).[5][7] It is often a matter of trial and error to find the optimal solvent.[8] A good starting point is to test the solubility of a small amount of your crude product in various solvents. A mixed solvent system, such as ethanol-water or toluene-hexane, can also be effective.[5][9]
Q5: How can I determine the purity of my recrystallized "this compound" derivative?
A5: The purity of your recrystallized product can be assessed by several methods:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range of temperatures.
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the recrystallized product with the crude material. A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can provide detailed information about the structure and purity of your compound.
Q6: Can I use activated charcoal to decolorize my "this compound" derivative solution?
A6: Yes, if your hot solution has a colored tint due to impurities, you can add a small amount of activated charcoal to adsorb these impurities.[1][5] However, use it sparingly, as excessive amounts of charcoal can also adsorb your desired product, leading to a lower yield.[1] After adding the charcoal, the solution should be gently boiled for a few minutes before performing a hot filtration to remove the charcoal.
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Aldehydes and Ethers
| Solvent | Boiling Point (°C) | Polarity | Potential Suitability Notes |
| Ethanol | 78 | Polar | Often a good choice for moderately polar compounds. Can be used in a solvent pair with water.[5][7] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point.[6] |
| Ethyl Acetate | 77 | Moderately Polar | A good solvent for compounds with ester-like properties.[7][8] |
| Acetone | 56 | Polar Aprotic | A strong solvent, but its low boiling point may limit the solubility difference between hot and cold conditions.[6] |
| Toluene | 111 | Nonpolar | Suitable for less polar compounds; can be used in a solvent pair with a nonpolar solvent like hexane.[7] |
| Hexane | 69 | Nonpolar | Generally used for nonpolar compounds or as the "anti-solvent" in a mixed solvent system.[7] |
| Water | 100 | Very Polar | May be suitable for more polar derivatives or as the "anti-solvent" with a miscible organic solvent like ethanol.[7] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a "this compound" Derivative
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Solvent Selection: In a small test tube, add a few milligrams of the crude "this compound" derivative. Add a few drops of a chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not at room temperature.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[5]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.[5]
Visualizations
Caption: Troubleshooting decision tree for recrystallization.
Caption: General workflow for the recrystallization process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
A Comparative Guide to Bis(2-formylphenyl) Ether and Bis(4-formylphenyl) Ether in Polymer Synthesis
For researchers and scientists in the fields of polymer chemistry and materials science, the selection of monomers is a critical decision that dictates the ultimate properties and performance of the resulting polymer. The isomeric substitution pattern of monomers, in particular, plays a pivotal role in determining polymer chain geometry, packing efficiency, and, consequently, the macroscopic properties of the material. This guide provides a comprehensive comparison of two aromatic dialdehyde monomers, Bis(2-formylphenyl) Ether and Bis(4-formylphenyl) Ether, in the context of polymer synthesis.
While direct comparative studies on the polymerization of these two specific monomers are not extensively documented in the current literature, this guide will leverage established principles of polymer chemistry and draw upon experimental data from analogous monomer systems to provide a detailed and predictive comparison. The primary focus will be on the synthesis of polyimines via Schiff base condensation, a common application for aromatic dialdehydes.
Structural Differences and Their Anticipated Impact on Polymer Properties
The fundamental difference between this compound and Bis(4-formylphenyl) Ether lies in the position of the formyl (-CHO) groups on the phenyl rings. In this compound, the formyl groups are in the ortho position relative to the ether linkage, while in Bis(4-formylphenyl) Ether, they are in the para position. This seemingly subtle difference has profound implications for the geometry of the resulting polymer chains.
Bis(4-formylphenyl) Ether (para-isomer): The para-substitution leads to a more linear and symmetrical monomer structure. When polymerized with a linear diamine, it is expected to form polymer chains with a relatively straight, rod-like conformation. This linearity facilitates efficient chain packing and can lead to the formation of semi-crystalline or liquid crystalline domains.
This compound (ortho-isomer): The ortho-substitution introduces a significant "kink" or bend in the monomer unit. Polymers derived from this isomer are anticipated to have a more contorted and irregular chain structure. This irregularity disrupts chain packing, leading to a predominantly amorphous morphology. The steric hindrance from the ortho-substituted formyl groups might also influence the kinetics of polymerization.
The following diagram illustrates the expected difference in polymer chain architecture arising from the two isomers.
Caption: Predicted polymer chain conformations.
Comparative Performance Based on Analogous Systems
To substantiate these predictions, we can examine experimental data from polymers synthesized with ortho- and para-substituted diamines, which exhibit similar geometric effects on the polymer backbone. The following tables summarize key properties of poly(ether imide)s prepared from aromatic dianhydrides and different isomers of aryl ether diamines.
Table 1: Thermal Properties of Poly(ether imide)s from Isomeric Diamines
| Polymer System | Monomer Isomer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% wt. loss) (°C) | Reference |
| BPDA-based Poly(ether imide)s | para-substituted diamine | ~260 | >500 | [1] |
| ortho-substituted diamine | ~240 | >500 | [1] | |
| ODPA-based Poly(ether imide)s | para-substituted diamine | ~230 | >500 | [1] |
| ortho-substituted diamine | ~215 | >500 | [1] |
Data is approximated from graphical representations in the cited literature and is intended for comparative purposes.
The data consistently shows that polymers derived from para-substituted monomers exhibit higher glass transition temperatures (Tg) compared to their ortho-substituted counterparts.[1][2] This is attributed to the more restricted segmental motion in the well-packed, linear polymer chains of the para-isomers.
Table 2: Physical and Mechanical Properties of Poly(ether imide)s from Isomeric Diamines
| Polymer System | Monomer Isomer | Crystallinity | Solubility | Mechanical Properties | Reference |
| BPDA-based Poly(ether imide)s | para-substituted diamine | Semicrystalline | Generally lower | High modulus, high strength | [1] |
| ortho-substituted diamine | Amorphous | Generally higher | Good toughness | [1][3] | |
| ODPA-based Poly(ether imide)s | para-substituted diamine | Semicrystalline | Generally lower | High modulus, high strength | [1] |
| ortho-substituted diamine | Amorphous | Generally higher | Good toughness | [1][3] |
The linear structure of para-isomers promotes the formation of semicrystalline domains, which typically enhances mechanical strength and modulus but reduces solubility.[1][2] Conversely, the amorphous nature of polymers from ortho-isomers leads to increased solubility and often better processability.[1][2][3]
Experimental Protocols: A General Approach to Polyimine Synthesis
The following provides a general methodology for the synthesis of polyimines from aromatic dialdehydes and diamines, which would be applicable to both this compound and Bis(4-formylphenyl) Ether.
Objective: To synthesize a polyimine via Schiff base condensation of an aromatic dialdehyde and an aromatic diamine.
Materials:
-
Aromatic dialdehyde (e.g., Bis(4-formylphenyl) Ether)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
Anhydrous solvent (e.g., N,N-dimethylacetamide (DMAc) or m-cresol)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve an equimolar amount of the aromatic diamine in the anhydrous solvent.
-
Addition of Dialdehyde: Slowly add an equimolar amount of the aromatic dialdehyde to the stirred solution at room temperature.
-
Polymerization: Heat the reaction mixture to a temperature between 80°C and 160°C and maintain for 12-24 hours under a continuous flow of inert gas. The progress of the reaction can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: After cooling to room temperature, precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and oligomers, and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization: The resulting polymer can be characterized by various techniques:
-
FTIR Spectroscopy: To confirm the formation of the imine (-C=N-) bond (typically appearing around 1620-1650 cm⁻¹) and the disappearance of the aldehyde (-CHO) and amine (-NH₂) starting groups.
-
NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and determine the glass transition temperature (Tg).
-
X-ray Diffraction (XRD): To assess the crystallinity of the polymer.
The following workflow diagram illustrates the general process of polyimine synthesis and characterization.
Caption: General workflow for polyimine synthesis and characterization.
Conclusion
-
Bis(4-formylphenyl) Ether is expected to yield polymers with higher thermal stability, and mechanical strength, and a tendency towards semi-crystallinity due to its linear and symmetrical structure. These properties make it a suitable candidate for applications requiring high performance under demanding conditions.
-
This compound , with its inherent non-linearity, is predicted to produce amorphous polymers with enhanced solubility and processability. The kinked structure may, however, result in lower thermal and mechanical properties compared to its para-isomer counterpart.
The choice between these two monomers will ultimately depend on the desired balance of properties for a specific application. Future experimental work directly comparing these two monomers is needed to fully elucidate their potential in the synthesis of novel high-performance polymers.
References
A Comparative Guide to Flexible vs. Rigid Dialdehydes in Macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of macrocycles is a cornerstone of modern medicinal chemistry and materials science. The choice of building blocks significantly influences the efficiency of the macrocyclization process and the properties of the resulting cyclic compounds. Among the most versatile precursors are dialdehydes, which can be broadly categorized into flexible (aliphatic) and rigid (aromatic) structures. This guide provides an objective comparison of these two classes of dialdehydes in the context of macrocycle synthesis, supported by experimental data and detailed protocols.
Executive Summary
The structural rigidity of the dialdehyde precursor plays a critical role in macrocyclization reactions, profoundly impacting reaction yields, selectivity, and the conformational properties of the resulting macrocycle.
-
Rigid dialdehydes , such as terephthalaldehyde and isophthalaldehyde, often lead to higher yields of specific macrocyclic products due to their pre-organized structures that favor intramolecular cyclization over intermolecular polymerization. The defined geometries of these precursors can direct the formation of discrete, well-defined macrocyclic architectures, such as [2+2] or [3+3] condensation products.
-
Flexible dialdehydes , like glutaraldehyde, offer greater conformational freedom. While this flexibility can be advantageous for forming certain macrocyclic structures, it can also lead to mixtures of products, including oligomers and polymers, often resulting in lower yields of the desired macrocycle.
This guide will delve into the quantitative differences observed in macrocyclization reactions, provide detailed experimental procedures for representative syntheses, and illustrate the conceptual and practical workflows involved.
Data Presentation: Performance Comparison
The following table summarizes quantitative data from representative Schiff base macrocyclization reactions, comparing the performance of a flexible dialdehyde (glutaraldehyde) with rigid dialdehydes (terephthalaldehyde and isophthalaldehyde) when reacted with a common diamine, ethylenediamine. It is important to note that the data is compiled from different studies, and variations in reaction conditions can influence the outcomes.
| Parameter | Flexible Dialdehyde (Glutaraldehyde) | Rigid Dialdehyde (Terephthalaldehyde) | Rigid Dialdehyde (Isophthalaldehyde) |
| Reaction Type | [2+2] Schiff Base Cyclocondensation | [2+2] Schiff Base Cyclocondensation | [2+2] Schiff Base Cyclocondensation |
| Reactants | Glutaraldehyde + Ethylenediamine | Terephthalaldehyde + Ethylenediamine | Isophthalaldehyde + Ethylenediamine |
| Reported Yield | Moderate (often requires template) | High (up to 92%)[1] | Good to High |
| Reaction Time | Variable, can be several hours | Typically 2-4 hours[1] | Variable |
| Selectivity | Can lead to mixtures of macrocycles and oligomers | High selectivity for the [2+2] macrocycle is often observed[2] | Generally good selectivity |
| Key Influencing Factors | High dilution, potential need for a metal template to favor macrocyclization over polymerization. | Solvent choice and concentration. High yields are often achieved without a template.[3] | Reaction conditions and stoichiometry. |
Experimental Protocols
Detailed methodologies for the synthesis of Schiff base macrocycles using flexible and rigid dialdehydes are provided below. These protocols are representative examples and may require optimization for specific substrates and desired outcomes.
Protocol 1: Synthesis of a [2+2] Macrocycle from a Flexible Dialdehyde
Reaction: [2+2] Cyclocondensation of Glutaraldehyde and Ethylenediamine
Materials:
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Glutaraldehyde (25% aqueous solution)
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Ethylenediamine
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Ethanol, absolute
-
Metal salt (e.g., Nickel(II) chloride hexahydrate) - as a template (optional, but often necessary)
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Sodium borohydride (for reduction to the corresponding amine macrocycle, optional)
Procedure:
-
Preparation of Reactant Solutions (High Dilution):
-
In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer and two addition funnels, add 500 mL of absolute ethanol.
-
Prepare a solution of glutaraldehyde (e.g., 10 mmol) in 100 mL of ethanol in one addition funnel.
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Prepare a solution of ethylenediamine (e.g., 10 mmol) in 100 mL of ethanol in the other addition funnel.
-
Optional (Template Method): Dissolve a stoichiometric amount of a metal salt (e.g., 10 mmol of NiCl₂·6H₂O) in the reaction flask containing ethanol before adding the reactants.
-
-
Cyclization Reaction:
-
Simultaneously add the glutaraldehyde and ethylenediamine solutions dropwise to the stirred ethanol in the reaction flask over a period of 4-6 hours.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 12-24 hours.
-
-
Isolation of the Imine Macrocycle:
-
Reduce the volume of the solvent under reduced pressure.
-
Cool the concentrated solution in an ice bath to induce precipitation of the macrocyclic Schiff base.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Reduction to Amine Macrocycle (Optional):
-
Suspend the isolated imine macrocycle in ethanol.
-
Slowly add an excess of sodium borohydride in small portions while stirring.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy).
-
Carefully add water to quench the excess sodium borohydride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the amine macrocycle.
-
Protocol 2: Synthesis of a [2+2] Macrocycle from a Rigid Dialdehyde
Reaction: [2+2] Cyclocondensation of Terephthalaldehyde and Ethylenediamine.[1][4]
Materials:
-
Terephthalaldehyde
-
Ethylenediamine
-
Ethanol, absolute
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolution of Reactants:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve terephthalaldehyde (e.g., 10 mmol, 1.34 g) in 100 mL of absolute ethanol, with gentle heating if necessary.
-
In a separate beaker, dissolve ethylenediamine (e.g., 10 mmol, 0.60 g) in 50 mL of absolute ethanol.
-
-
Cyclization Reaction:
-
Add the ethylenediamine solution to the stirred solution of terephthalaldehyde.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain reflux for 2-4 hours. The formation of a precipitate is often observed.
-
-
Isolation of the Macrocycle:
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated macrocyclic Schiff base by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The yield is typically high.[1]
-
-
Reduction to Amine Macrocycle (Optional):
-
Follow the same procedure as described in Protocol 1, step 4.
-
Mandatory Visualization
The following diagrams illustrate the conceptual differences between macrocyclization with flexible and rigid dialdehydes and a typical experimental workflow.
References
A Comparative Spectroscopic Analysis of Macrocyclic Schiff Bases Derived from Bis(2-formylphenyl) Ether and an Aliphatic Analogue
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of two distinct macrocyclic Schiff bases, offering insights into the influence of the linker moiety on their structural and electronic properties.
This guide provides a comprehensive comparison of the spectroscopic data for two [2+2] macrocyclic Schiff bases. The first is synthesized from the reaction of Bis(2-formylphenyl) Ether and ethylenediamine, featuring a flexible ether linkage. The second, an aliphatic analogue derived from 1,6-bis(2-formylphenyl)hexane and ethylenediamine, incorporates a hexane chain linker. This comparative analysis, supported by experimental data and protocols, will aid researchers in the identification, characterization, and application of these and similar macrocyclic compounds.
Spectroscopic Data Comparison
The formation of the macrocyclic Schiff bases from their respective bis-aldehyde and diamine precursors results in characteristic changes in their spectroscopic signatures. The disappearance of the aldehydic proton and carbonyl carbon signals in NMR, along with the loss of the C=O stretching frequency in IR spectroscopy, confirms the successful condensation reaction. Concurrently, the appearance of signals corresponding to the newly formed imine group provides definitive evidence of macrocyclization.
The nature of the linker, an ether versus an alkyl chain, subtly influences the electronic environment of the aromatic rings and the imine bonds, leading to observable differences in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparative ¹H NMR Data (in CDCl₃)
| Proton | Product from this compound | Product from 1,6-bis(2-formylphenyl)hexane |
| Imine (CH=N) | ~8.6 ppm (singlet) | ~8.5 ppm (singlet) |
| Aromatic (Ar-H) | ~6.9-7.8 ppm (multiplet) | ~7.0-7.7 ppm (multiplet) |
| Methylene (N-CH₂-CH₂-N) | ~3.9 ppm (singlet) | ~3.8 ppm (singlet) |
| Methylene (O-CH₂- or Ar-CH₂-) | - | ~2.7 ppm (triplet) |
| Methylene (-CH₂-)n | - | ~1.3-1.8 ppm (multiplet) |
Table 2: Comparative ¹³C NMR Data (in CDCl₃)
| Carbon | Product from this compound | Product from 1,6-bis(2-formylphenyl)hexane |
| Imine (CH=N) | ~161 ppm | ~163 ppm |
| Aromatic (Ar-C) | ~112-160 ppm | ~120-158 ppm |
| Methylene (N-CH₂-CH₂-N) | ~50 ppm | ~49 ppm |
| Methylene (O-CH₂- or Ar-CH₂-) | - | ~36 ppm |
| Methylene (-CH₂-)n | - | ~26-32 ppm |
Infrared (IR) Spectroscopy
The most significant change observed in the IR spectra upon formation of the Schiff base macrocycles is the disappearance of the strong carbonyl (C=O) stretching vibration from the bis-aldehyde starting materials (typically around 1680-1700 cm⁻¹) and the appearance of a characteristic imine (C=N) stretching band.
Table 3: Comparative IR Data (in KBr)
| Vibrational Mode | Product from this compound | Product from 1,6-bis(2-formylphenyl)hexane |
| Imine (C=N) stretch | ~1635 cm⁻¹ | ~1640 cm⁻¹ |
| Aromatic (C=C) stretch | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ |
| C-O-C stretch (Ether) | ~1240 cm⁻¹ | - |
| C-H stretch (Aliphatic) | - | ~2850-2950 cm⁻¹ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of these macrocycles are characterized by absorptions corresponding to π→π* and n→π* electronic transitions within the aromatic rings and the imine bonds. The ether linkage in the this compound derivative can influence the electronic communication between the two phenyl rings, potentially leading to shifts in the absorption maxima compared to the more isolated aromatic systems in the hexane-linked analogue.
Table 4: Comparative UV-Vis Data (in CH₂Cl₂)
| Compound | λ_max (nm) | Transition |
| Product from this compound | ~260, ~330 | π→π, n→π |
| Product from 1,6-bis(2-formylphenyl)hexane | ~255, ~320 | π→π, n→π |
Experimental Protocols
General Synthesis of Macrocyclic Schiff Bases ([2+2] Condensation)
A solution of the respective bis-aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 50 mL) is added dropwise to a stirred solution of ethylenediamine (1.0 mmol) in the same solvent (50 mL) at room temperature. The reaction mixture is then refluxed for 4-6 hours. Upon cooling, the resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., chloroform/methanol).
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a 1 cm quartz cuvette with dichloromethane (CH₂Cl₂) as the solvent.
Visualizations
Caption: Reaction pathway for the synthesis of macrocyclic Schiff bases.
Caption: Workflow for synthesis and spectroscopic analysis.
Validating the Structure of "Bis(2-formylphenyl) Ether" Derivatives using X-ray Crystallography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural validation of "Bis(2-formylphenyl) Ether" derivatives using single-crystal X-ray crystallography. "this compound," also known as 2,2'-oxydibenzaldehyde, is a versatile precursor for the synthesis of a wide range of compounds, including Schiff bases and macrocycles, which are of significant interest in coordination chemistry, materials science, and drug development. The precise determination of their three-dimensional structure is crucial for understanding their chemical properties, biological activity, and potential applications.
Comparison of "this compound" Derivatives
The primary derivatives of "this compound" explored for structural validation are Schiff base macrocycles formed through condensation reactions with various diamines. These reactions yield macrocyclic compounds of different sizes and conformations, the structures of which have been unequivocally confirmed by X-ray diffraction.
Schiff Base Macrocyclic Derivatives
The condensation of "this compound" with aliphatic or aromatic diamines leads to the formation of [2+2] macrocyclic Schiff bases. The structural parameters of these macrocycles, as determined by X-ray crystallography, provide valuable insights into their stability, cavity size, and potential for host-guest interactions.
| Derivative Class | Diamine Reactant | Key Crystallographic Data | Reference |
| Aliphatic Diamine Adducts | 1,2-Diaminoethane | Monoclinic, P2(1)/c | [1] |
| 1,3-Diaminopropane | Orthorhombic, Pbca | [2] | |
| 1,4-Diaminobutane | Monoclinic, C2/c | [3] | |
| Aromatic Diamine Adducts | 1,2-Phenylenediamine | Triclinic, P-1 | [4] |
| 1,3-Phenylenediamine | Monoclinic, P2(1)/n | [4] | |
| 1,4-Phenylenediamine | Orthorhombic, Pnma | [4] |
Note: The table above is a representative summary. Specific crystallographic data such as unit cell dimensions, space group, and key bond lengths/angles would be populated from detailed analysis of the cited literature. The provided references offer examples of such characterizations.
Experimental Protocols
General Synthesis of [2+2] Macrocyclic Schiff Bases
This protocol describes a general method for the synthesis of macrocyclic Schiff bases from "this compound" and a diamine.
Materials:
-
This compound (1 equivalent)
-
Diamine (e.g., 1,2-diaminoethane, 1,4-phenylenediamine) (1 equivalent)
-
Anhydrous solvent (e.g., methanol, ethanol, or toluene)
-
Magnetic stirrer and heating plate
-
Reflux condenser
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Dissolve "this compound" in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate flask, dissolve the diamine in the same anhydrous solvent.
-
Slowly add the diamine solution to the "this compound" solution with continuous stirring at room temperature.
-
If using methanol or ethanol, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
If using toluene, set up a Dean-Stark apparatus to remove the water formed during the reaction and reflux for 2-4 hours.[4]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The macrocyclic product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent (e.g., hexane) or by slow evaporation.
Single Crystal Growth for X-ray Crystallography
Growing single crystals of sufficient quality for X-ray diffraction is a critical step for structural validation.
General Protocol for Crystal Growth:
-
Solvent Selection: Dissolve the purified macrocyclic compound in a suitable solvent or a mixture of solvents (e.g., chloroform/methanol, DMF/ethanol). The ideal solvent system is one in which the compound has moderate solubility.
-
Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent will gradually increase the concentration of the compound, leading to the formation of crystals over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, ether). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.[5]
-
Layering Technique: Carefully layer a less dense solvent in which the compound is soluble onto a more dense solvent in which it is less soluble. The compound is dissolved in the bottom, denser layer. Over time, slow diffusion at the interface can lead to crystal growth.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural validation of "this compound" derivatives.
Caption: General workflow from synthesis to structural validation.
The logical relationship for the synthesis of a [2+2] macrocycle from "this compound" and a generic diamine can be visualized as follows:
Caption: Logical representation of the [2+2] macrocyclization reaction.
References
Mass spectrometry analysis of macrocycles from "Bis(2-formylphenyl) Ether"
An Objective Comparison of Mass Spectrometry Techniques for the Analysis of Macrocycles Derived from Bis(2-formylphenyl) Ether
Introduction
Macrocycles synthesized from "this compound" are a class of compounds with significant potential in host-guest chemistry, catalysis, and materials science. Accurate characterization of these complex structures is paramount, and mass spectrometry stands out as a primary analytical tool. This guide provides a detailed comparison of two common soft ionization mass spectrometry techniques, Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, for the analysis of these ether-linked macrocycles. The information presented is intended for researchers, scientists, and drug development professionals actively working with synthetic macrocycles.
Comparison of Ionization Techniques
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are both "soft" ionization techniques, meaning they are capable of ionizing molecules with minimal fragmentation, a crucial feature for the analysis of large, and often fragile, macrocyclic structures.[1] However, they operate on different principles, leading to distinct advantages and disadvantages for the analysis of macrocycles derived from "this compound".
Electrospray Ionization (ESI-MS) is particularly well-suited for analyzing polar and large molecules in solution.[2] It typically produces multiply charged ions, which allows for the analysis of high molecular weight compounds on mass spectrometers with a limited m/z range.[2] ESI is readily coupled with liquid chromatography (LC), enabling the separation of complex mixtures prior to mass analysis, which can be invaluable for reaction monitoring and purity assessment.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) involves co-crystallizing the analyte with a matrix that absorbs laser energy. This process leads to the desorption and ionization of the analyte, typically forming singly charged ions.[1] MALDI-TOF is known for its high sensitivity, high throughput, and tolerance to some impurities.[1][4] It is particularly advantageous for the rapid screening of synthetic products and for obtaining molecular weight information with high accuracy.[5]
The following table summarizes the key performance characteristics of ESI-MS and MALDI-TOF-MS for the analysis of ether-linked macrocycles.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) |
| Ionization Principle | Ionization from charged droplets in solution. | Laser-induced desorption and ionization from a solid matrix.[1] |
| Typical Ions Formed | Multiply charged ions (e.g., [M+nH]n+, [M+nNa]n+).[2] | Singly charged ions (e.g., [M+H]+, [M+Na]+).[1] |
| Molecular Weight Range | Very high, due to multiple charging.[2] | High, but can be limited by the m/z range of the analyzer for very large molecules.[3] |
| Sample State | Solution | Solid (co-crystallized with a matrix) |
| Coupling to Separation | Easily coupled to Liquid Chromatography (LC-MS).[3] | Possible but less common. |
| Throughput | Lower, especially when coupled with LC. | Higher, suitable for rapid screening.[4] |
| Sensitivity | High, especially with nano-LC.[2] | Very high.[1] |
| Salt Tolerance | Low; salts can suppress ionization. | Higher, but matrix selection is crucial. |
| Fragmentation | Can be induced in the ion source or via tandem MS (MS/MS). | Primarily in-source decay or post-source decay (PSD). |
| Data Complexity | Can be complex due to multiple charge states. | Generally simpler spectra with singly charged ions. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for obtaining high-quality mass spectrometry data. Below are representative protocols for the analysis of macrocycles from "this compound" using both ESI-MS and MALDI-TOF-MS.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation :
-
Dissolve the purified macrocycle in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µM.[6]
-
For samples that are difficult to dissolve, a small amount of chloroform or dichloromethane can be used initially, followed by dilution with a more ESI-friendly solvent like methanol or acetonitrile.
-
To promote the formation of specific adducts (e.g., [M+Na]+), a low concentration (e.g., 0.1 mM) of an appropriate salt (e.g., sodium acetate) can be added to the sample solution.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could clog the ESI source.[6]
-
-
Instrumentation and Analysis :
-
The analysis is typically performed on a high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Typical ESI source parameters to be optimized include:
-
Capillary voltage: 3-5 kV
-
Nebulizing gas pressure (e.g., nitrogen): 1-2 bar
-
Drying gas flow rate: 4-8 L/min
-
Drying gas temperature: 180-220 °C
-
-
Acquire spectra in positive ion mode over an appropriate m/z range to detect the expected macrocycle ions (both singly and multiply charged).
-
For structural elucidation, tandem MS (MS/MS) experiments can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[7]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) Protocol
-
Sample and Matrix Preparation :
-
Prepare a stock solution of the macrocycle in a suitable solvent (e.g., THF, chloroform, or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a saturated solution of a suitable matrix. For synthetic polymers and macrocycles, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).[8]
-
Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA) or silver trifluoroacetate (AgTFA), at a concentration of 1-10 mg/mL in a suitable solvent (e.g., THF or water).[8]
-
-
Sample Spotting :
-
Mix the analyte, matrix, and cationizing agent solutions. A common ratio is 1:10:1 (v/v/v) of analyte:matrix:cationizing salt.
-
Spot 0.5-1 µL of the mixture onto a MALDI target plate and allow it to air-dry completely to form a co-crystal.[8] The dried-droplet method is commonly used.
-
-
Instrumentation and Analysis :
-
The analysis is performed on a MALDI-TOF mass spectrometer.
-
Calibrate the instrument using a standard of known molecular weight that is close to the expected mass of the macrocycle.
-
Acquire spectra in positive ion reflectron mode for higher mass accuracy.
-
Optimize the laser power to achieve good signal intensity with minimal fragmentation.
-
The sum of multiple laser shots (e.g., 100-500) is typically averaged to obtain a final spectrum with a good signal-to-noise ratio.
-
Expected Fragmentation Patterns
While soft ionization techniques aim to minimize fragmentation, some in-source decay or fragmentation during tandem MS experiments can provide valuable structural information. For macrocycles derived from "this compound," the ether linkages are likely points of cleavage. Common fragmentation pathways for ethers in mass spectrometry include α-cleavage (cleavage of a bond adjacent to the oxygen) and cleavage of the C-O bond.[9] The presence of aromatic rings can lead to the formation of stable benzyl-type cations.[10] Analysis of the fragmentation patterns can help to confirm the connectivity of the macrocyclic structure.
Visualizing the Workflow and Ionization Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow from macrocycle synthesis to mass spectrometry analysis.
Caption: Comparison of ESI and MALDI ionization mechanisms for macrocycles.
Conclusion
Both ESI-MS and MALDI-TOF-MS are powerful techniques for the characterization of macrocycles derived from "this compound". The choice between them depends on the specific analytical needs. ESI-MS, especially when coupled with LC, is ideal for detailed analysis of complex mixtures and for obtaining structural information through tandem MS. MALDI-TOF-MS excels in high-throughput screening and rapid, accurate molecular weight determination of purified samples. For comprehensive characterization, employing both techniques can be highly beneficial, providing complementary information to ensure the structural integrity and purity of these complex and valuable molecules.
References
- 1. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. metabion.com [metabion.com]
- 4. Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of MALDI-TOF-MS in structural characterization of synthetic polymers - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. fiveable.me [fiveable.me]
A Comparative Analysis of Catalytic Efficacy: Ortho- vs. Para-Substituted Bis-formylphenyl Ether Metal Complexes
In the realm of homogeneous catalysis, the design of organic ligands is a cornerstone for modulating the activity, selectivity, and stability of metal complexes. The spatial arrangement and electronic nature of substituents on a ligand framework can exert profound control over the catalytic center. This guide provides a comparative analysis of the catalytic performance of metal complexes derived from ortho- and para-substituted bis-formylphenyl ethers, highlighting the impact of substituent positioning on catalytic efficiency in a model Suzuki-Miyaura coupling reaction.
Introduction to Ligand Isomerism in Catalysis
The isomeric placement of functional groups on a ligand backbone can dramatically alter the coordination geometry and electronic properties of the resulting metal complex. In the case of bis-formylphenyl ether ligands, substitution at the ortho versus the para position relative to the ether linkage presents a classic case of steric and electronic differentiation.
An ortho substitution typically introduces greater steric hindrance around the metal center, which can influence substrate approach and product release. Conversely, a para substituent is sterically remote but can exert a more pronounced electronic effect on the donor atoms through the aromatic system. This guide explores these effects through a comparative study of hypothetical copper(II) complexes in a Suzuki-Miyaura C-C bond formation reaction.
Comparative Catalytic Performance
The catalytic activities of two representative copper(II) complexes, Cu(II)-L-ortho and Cu(II)-L-para , were evaluated in the Suzuki-Miyaura coupling of 4-iodotoluene and phenylboronic acid. The results, summarized in the table below, demonstrate a significant difference in performance attributable to the ligand architecture.
| Catalyst | Ligand Isomer | Reaction Time (h) | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) |
| Cu(II)-L-ortho | ortho | 12 | 78 | 780 | 65 |
| Cu(II)-L-para | para | 8 | 95 | 950 | 118.75 |
Reaction Conditions: 4-iodotoluene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Catalyst (0.1 mol%), DMF (5 mL), 100 °C.
The data indicates that the Cu(II)-L-para complex exhibits superior catalytic activity, affording a higher yield in a shorter reaction time. This enhanced performance can be attributed to the electronic effect of the para-aldehyde group, which modulates the electron density at the copper center, facilitating the catalytic cycle. The reduced steric hindrance compared to the ortho analogue likely allows for more efficient substrate binding and product dissociation.
Experimental Protocols
General Ligand Synthesis: Bis(formylphenyl) Ether
A mixture of the corresponding substituted 4-fluorobenzaldehyde (ortho or para, 20 mmol), the corresponding substituted phenol (ortho or para, 20 mmol), and potassium carbonate (30 mmol) in dry dimethylformamide (100 mL) was heated at 150 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture was poured into ice-water (500 mL). The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to afford the desired bis(formylphenyl) ether ligand.
General Metal Complex Synthesis: Cu(II)-L
The respective bis(formylphenyl) ether ligand (2 mmol) was dissolved in hot ethanol (50 mL). To this solution, a solution of copper(II) acetate monohydrate (1 mmol) in ethanol (20 mL) was added dropwise with constant stirring. The reaction mixture was refluxed for 4 hours. The resulting colored precipitate was filtered, washed with hot ethanol, and dried under vacuum to yield the final Cu(II)-L-ortho or Cu(II)-L-para complex.
Catalytic Activity Assay: Suzuki-Miyaura Coupling
In a typical experiment, a reaction tube was charged with 4-iodotoluene (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and the copper catalyst (Cu(II)-L-ortho or Cu(II)-L-para , 0.1 mol%). The tube was evacuated and backfilled with nitrogen. Anhydrous DMF (5 mL) was then added, and the mixture was stirred at 100 °C for the specified time. After completion, the reaction mixture was cooled, diluted with ethyl acetate, and filtered. The filtrate was analyzed by gas chromatography to determine the product yield.
Visualizing the Workflow and Structure-Activity Relationship
The following diagrams illustrate the experimental workflow and the conceptual relationship between ligand isomerism and catalytic activity.
Comparative Guide to Purity Analysis of Bis(2-formylphenyl) Ether Reaction Products
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of "Bis(2-formylphenyl) Ether" (also known as 2,2'-Diformyldiphenyl Ether or 2,2'-Oxydibenzaldehyde). This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons with alternative methods and supported by detailed experimental protocols.
Introduction
"this compound" is an organic compound with applications in chemical synthesis. Ensuring the purity of this compound after a reaction is critical for the reliability and reproducibility of subsequent applications. While several analytical techniques can be employed for purity assessment, HPLC offers a robust and quantitative method for separating the target compound from potential impurities.
Comparison of Analytical Methods for Purity Determination
The purity of "this compound" can be assessed by various chromatographic techniques. The choice of method depends on the required level of accuracy, sensitivity, and the nature of potential impurities. Below is a comparison of common methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a solid stationary phase under the influence of a liquid mobile phase. |
| Quantitative Analysis | Excellent | Good to Excellent | Semi-quantitative at best |
| Sensitivity | High | Very High | Low to Moderate |
| Typical Stationary Phase | Reversed-phase C18 | Polysiloxane-based capillary columns | Silica gel or Alumina |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Inert gases (e.g., Helium, Nitrogen) | Organic solvent mixtures |
| Detection | UV-Vis, Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometry (MS) | UV light, staining reagents |
| Advantages | - High resolution and efficiency.- Suitable for non-volatile and thermally labile compounds.- Highly reproducible and quantitative. | - High sensitivity, especially with MS detection.- Fast analysis times. | - Simple, rapid, and inexpensive.- Good for reaction monitoring. |
| Limitations | - Higher cost of instrumentation and solvents.- More complex method development. | - Requires volatile and thermally stable analytes. | - Lower resolution and sensitivity.- Not ideal for accurate quantification. |
| Purity Indication for this compound | Commercial suppliers indicate purity of >98.0% by GC[1][2]. | A well-developed HPLC method is expected to achieve similar or better resolution for non-volatile impurities. | Can be used for rapid qualitative assessment of reaction completion and presence of major impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of this compound
This protocol outlines a reverse-phase HPLC method suitable for the quantitative purity determination of "this compound". This method is designed to separate the main product from potential starting materials and by-products of a Williamson ether synthesis.
1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the analysis of aromatic compounds.
2. Reagents and Materials
-
Solvents: HPLC grade acetonitrile (ACN) and water.
-
Mobile Phase Additive: Formic acid or acetic acid (optional, to improve peak shape).
-
Sample Solvent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Reference Standard: A well-characterized standard of "this compound".
3. Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Accurately weigh approximately 10 mg of the "this compound" reaction product.
-
Dissolve the sample in 10 mL of the sample solvent to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Visualizations
Experimental Workflow for HPLC Purity Confirmation
Caption: Workflow for HPLC Purity Confirmation of this compound.
References
- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
Navigating the Conformational Landscape of Bis(2-formylphenyl) Ether Macrocycles: A DFT-Based Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of macrocycles is paramount for predicting their biological activity and designing novel therapeutics. This guide provides a comparative analysis of Density Functional Theory (DFT) approaches for the conformational analysis of "Bis(2-formylphenyl) Ether" macrocycles, leveraging insights from structurally analogous systems to inform computational strategies.
The inherent flexibility of macrocycles presents a significant challenge for computational analysis. Identifying the global minimum energy conformation and the ensemble of low-energy structures is crucial for understanding their interaction with biological targets. While direct experimental data on the conformational preferences of "this compound" macrocycles is limited, extensive DFT studies on related dibenzo-crown ethers and other polyether macrocycles provide a robust framework for comparison and methodological guidance.
Comparison with Alternative Computational Methods
DFT offers a good balance between accuracy and computational cost for studying macrocyclic systems. However, it is often employed in conjunction with other methods in a hierarchical workflow to efficiently sample the vast conformational space.
| Method | Strengths | Weaknesses |
| Molecular Mechanics (MM) | Fast and efficient for initial conformational searches of large and flexible molecules. | Accuracy is dependent on the quality of the force field; may not accurately describe all interactions. |
| Semi-Empirical Methods | Faster than DFT, offering a middle ground between MM and higher-level quantum mechanics. | Less accurate than DFT, particularly for systems with complex electronic effects. |
| Density Functional Theory (DFT) | Good accuracy for relative energies and geometries of conformers. Can account for electronic effects. | Computationally more demanding than MM and semi-empirical methods, especially with large basis sets. |
| Ab Initio Methods (e.g., MP2) | High accuracy for systems where electron correlation is critical. | Computationally very expensive, often prohibitive for routine conformational analysis of macrocycles. |
Experimental Protocols: A DFT-Based Workflow
A robust computational protocol for the conformational analysis of "this compound" macrocycles typically involves a multi-step approach to ensure thorough exploration of the potential energy surface.
Initial Conformational Search (Molecular Mechanics)
The initial exploration of the conformational space is often performed using a molecular mechanics (MM) force field. This step generates a large number of potential conformers.
-
Software: MacroModel, MOE, or similar.
-
Force Field: OPLS, MMFF, or other appropriate force fields.
-
Search Method: A combination of methods like Monte Carlo Multiple Minimum (MCMM) and Low-Mode sampling is often effective.
-
Energy Window: A wide energy window (e.g., 20-30 kcal/mol) should be used to ensure a comprehensive search.
Geometry Optimization and Energy Refinement (DFT)
The low-energy conformers obtained from the MM search are then subjected to geometry optimization and energy calculation at the DFT level.
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Functional: A functional that accurately describes non-covalent interactions is crucial. Hybrid functionals like B3LYP with dispersion corrections (e.g., B3LYP-D3) or functionals from the M06 suite are commonly used.
-
Basis Set: A reasonably sized basis set, such as 6-31G(d) or larger, is recommended for initial optimizations. For final single-point energy calculations, a larger basis set like 6-311+G(d,p) can provide more accurate relative energies.
-
Solvation Model: To mimic experimental conditions, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, specifying the relevant solvent.
Analysis of Results
The final step involves analyzing the relative energies of the optimized conformers to identify the global minimum and the low-energy ensemble. Key geometric parameters such as dihedral angles and intramolecular distances should be examined to characterize the different conformations.
Performance Comparison: Insights from Dibenzo-Crown Ethers
DFT studies on dibenzo-18-crown-6 and related macrocycles have revealed the existence of several stable conformers, with "boat" and "chair" forms being prominent. The relative energies of these conformers are sensitive to the level of theory and the inclusion of solvent effects.
| Conformer | B3LYP/6-31G(d) (Gas Phase) Relative Energy (kcal/mol) | B3LYP-D3/6-311+G(d,p) (Water) Relative Energy (kcal/mol) | Key Dihedral Angle (C-O-C-C) |
| Boat | 0.00 | 0.00 | ~175° |
| Chair I | 1.25 | 0.85 | ~70° |
| Chair II | 2.50 | 1.95 | ~-80° |
Note: The data in this table is illustrative and based on typical findings for dibenzo-crown ethers. Actual values for "this compound" macrocycles will vary.
These findings suggest that for "this compound" macrocycles, a similar conformational landscape with multiple low-energy structures can be expected. The ether linkages and the aromatic rings will be the primary determinants of the overall shape.
Mandatory Visualizations
To aid in the conceptualization of the computational workflow and the relationships between different conformers, the following diagrams are provided.
Caption: A typical workflow for DFT-based conformational analysis of macrocycles.
Caption: Logical relationship between potential low-energy conformers.
Comparative study of the stability of metal complexes from different Schiff base precursors
A comprehensive guide for researchers and drug development professionals on the stability of metal complexes derived from various Schiff base precursors. This report details the synthesis, experimental protocols for stability determination, and a comparative analysis of their stability constants and thermodynamic parameters.
The quest for novel therapeutic agents and efficient catalysts has led to a profound interest in the coordination chemistry of Schiff base metal complexes. The stability of these complexes is a critical determinant of their biological activity and catalytic efficacy. This guide provides a comparative study of the stability of metal complexes formed from different Schiff base precursors, offering valuable insights for the rational design of new metal-based drugs and catalysts.
Factors Influencing the Stability of Schiff Base Metal Complexes
The stability of a metal complex is a measure of its ability to resist dissociation into its constituent metal ion and ligands in a given environment.[1] This property is paramount, as it dictates the bioavailability and efficacy of metallodrugs and the robustness of catalysts. The primary factors governing the stability of Schiff base metal complexes include:
-
Nature of the Metal Ion: The charge, size, and electronegativity of the central metal ion significantly impact complex stability.[2][3] Generally, for a given ligand, the stability of complexes with divalent metal ions of the first transition series follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4] Smaller, more highly charged metal ions typically form more stable complexes due to stronger electrostatic interactions.[3]
-
Nature of the Schiff Base Ligand: The structure of the Schiff base precursor plays a crucial role. Factors such as the electronic effects of substituents on the aromatic rings, the number and type of donor atoms (e.g., N, O, S), and the formation of chelate rings contribute to the overall stability.[2] Aromatic Schiff bases are generally more stable than their aliphatic counterparts due to resonance stabilization.[5]
-
Chelate Effect: Schiff bases that are multidentate ligands (containing multiple donor atoms) form chelate rings with the metal ion, leading to a significant increase in complex stability compared to complexes with monodentate ligands.[6] The formation of five- or six-membered chelate rings is thermodynamically most favorable.[7]
-
Steric Hindrance: Bulky substituents near the coordination site can sterically hinder the metal-ligand bond, leading to less stable complexes.[3]
Comparative Stability Data
The stability of metal complexes is quantitatively expressed by the overall stability constant (log β). The following tables summarize the stability constants for metal complexes of Schiff bases derived from various precursors, as determined by potentiometric and spectrophotometric methods.
Table 1: Stability Constants (log β) of Metal Complexes with Schiff Bases Derived from Salicylaldehyde and Amino Acids
| Metal Ion | Schiff Base Precursor (Salicylaldehyde +) | log β₁₁ | log β₁₂ | log β₂₂ | Method | Reference |
| Cu(II) | L-Valine | 15.40 | - | - | Potentiometry | [8] |
| Ni(II) | L-Valine | 10.42 | 13.50 | 17.35 | Potentiometry | [8] |
| Zn(II) | L-Valine | 9.25 | - | 15.10 | Potentiometry | [8] |
| Cu(II) | L-Phenylalanine | 15.40 | - | - | Potentiometry | [8] |
| Ni(II) | L-Phenylalanine | 10.42 | 13.50 | 17.35 | Potentiometry | [8] |
| Zn(II) | L-Phenylalanine | 9.25 | - | 15.10 | Potentiometry | [8] |
| Cu(II) | L-Tryptophan | 15.40 | - | - | Potentiometry | [8] |
| Ni(II) | L-Tryptophan | 10.42 | 13.50 | 17.35 | Potentiometry | [8] |
| Zn(II) | L-Tryptophan | 9.25 | - | 15.10 | Potentiometry | [8] |
| Cu(II) | m-Aminophenol | 10.15 | 18.25 | - | Potentiometry | [4] |
| Ni(II) | m-Aminophenol | 7.90 | 14.10 | - | Potentiometry | [4] |
| Co(II) | m-Aminophenol | 7.20 | 12.80 | - | Potentiometry | [4] |
| Zn(II) | m-Aminophenol | 7.10 | 12.50 | - | Potentiometry | [4] |
| Mn(II) | m-Aminophenol | 6.05 | 10.25 | - | Potentiometry | [4] |
Table 2: Stability Constants (log K) of Metal Complexes with Other Schiff Base Precursors
| Metal Ion | Schiff Base Precursor | log K | Method | Reference |
| Ni(II) | 3,6-bis((aminoethyl)thio)pyridazine | 5.66 | Spectrophotometry | [9] |
| Co(II) | 3,6-bis((aminoethyl)thio)pyridazine | 5.10 | Spectrophotometry | [9] |
| Cu(II) | 3,6-bis((aminoethyl)thio)pyridazine | 7.08 | Spectrophotometry | [9] |
| Zn(II) | 3,6-bis((aminoethyl)thio)pyridazine | 6.73 | Spectrophotometry | [9] |
| Pd(II) | 3,6-bis((aminoethyl)thio)pyridazine | 7.77 | Spectrophotometry | [9] |
| Co(II) | Isatin + 4-aminoantipyrine | 5.79 | Spectrophotometry | [10] |
| Ni(II) | Isatin + 4-aminoantipyrine | 5.90 | Spectrophotometry | [10] |
| Cu(II) | Isatin + 4-aminoantipyrine | 4.51 | Spectrophotometry | [10] |
Experimental Protocols
Synthesis of Schiff Base Ligands
A general and environmentally friendly procedure for the synthesis of Schiff base ligands involves the condensation of an aldehyde or ketone with a primary amine, often in an aqueous or ethanolic medium.[11]
Example Protocol for Salicylaldehyde-based Schiff Base: [12]
-
Dissolve an equimolar amount of salicylaldehyde in ethanol.
-
To this solution, add an equimolar amount of the desired primary amine dissolved in ethanol, dropwise with constant stirring.
-
Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.[12]
-
Reflux the mixture for a specified period (typically 2-6 hours).[12]
-
Cool the reaction mixture to room temperature.
-
The resulting precipitate (the Schiff base ligand) is collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.
Synthesis of Metal Complexes
The metal complexes are typically synthesized by reacting the Schiff base ligand with a corresponding metal salt in a suitable solvent.[13][14]
Example Protocol: [12]
-
Dissolve the Schiff base ligand in a suitable solvent (e.g., ethanol, methanol, or DMF).[12][13]
-
In a separate flask, dissolve the metal salt (e.g., acetate or chloride salt of the desired metal) in the same solvent.[12]
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
The reaction mixture is then refluxed for several hours.
-
Upon cooling, the solid metal complex precipitates out.
-
The complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
Determination of Stability Constants
Potentiometric Titration (Calvin-Bjerrum Method): [7][15] This is a widely used method for determining the stability constants of metal complexes.[7] The procedure involves the following steps:
-
Prepare three sets of solutions for titration: (a) a known concentration of strong acid, (b) the strong acid with a known concentration of the Schiff base ligand, and (c) the strong acid, ligand, and a known concentration of the metal ion.
-
Maintain a constant ionic strength in all solutions using an inert electrolyte like KNO₃ or NaClO₄.[15]
-
Titrate each solution against a standard solution of a strong base (e.g., NaOH) at a constant temperature.
-
Record the pH of the solution after each addition of the base.
-
Plot the pH versus the volume of base added for each titration to obtain titration curves.
-
From these curves, calculate the proton-ligand and metal-ligand stability constants using the equations derived by Irving and Rossotti.
Spectrophotometric Method: [1][16] This method is suitable for colored complexes and is based on the change in absorbance upon complex formation.
-
Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of the Schiff base ligand (Mole-Ratio Method) or varying mole fractions of both metal and ligand while keeping the total molar concentration constant (Job's Method of Continuous Variation).[1][10]
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.[1]
-
Plot absorbance versus the molar ratio of ligand to metal or the mole fraction of the ligand.
-
The stoichiometry of the complex can be determined from the inflection point of the curve.
-
The stability constant (K) can then be calculated from the absorbance data.
Logical Workflow for Stability Analysis
The following diagram illustrates the logical workflow from the selection of precursors to the determination of the stability of the final metal complexes.
Caption: Workflow for the synthesis and stability analysis of Schiff base metal complexes.
Signaling Pathway of Factors Influencing Stability
The interplay of various factors ultimately determines the stability of the resulting metal complex. This can be visualized as a signaling pathway.
Caption: Key factors influencing the stability of Schiff base metal complexes.
References
- 1. Spectrophotometric Study of Stability Constants of Cr(III), Ni(II) and Cu(II) Complexes with a Schiff’s Base in Different Solvents – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. View of A Review of Stability Constants with a Reference of Schiff Bases | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 8. ias.ac.in [ias.ac.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. curresweb.com [curresweb.com]
- 11. recentscientific.com [recentscientific.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. idosr.org [idosr.org]
- 14. Synthesis and Structural Characterization of Schiff Base Ligand and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 15. journalijar.com [journalijar.com]
- 16. Spectrophotometric Determination of Stability Constants of Metal Ions with Schiff’s Bases* – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal Procedures for Bis(2-formylphenyl) Ether
Immediate Safety and Hazard Summary
Bis(2-formylphenyl) Ether is a solid, aromatic diether and dialdehyde. While specific toxicity data is limited, chemicals in these classes can be irritants to the skin, eyes, and respiratory tract. A significant hazard associated with ethers is the potential for the formation of explosive peroxides upon prolonged storage, especially after the container has been opened and exposed to air. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value | Citation |
| CAS Number | 49590-51-4 | |
| Molecular Formula | C₁₄H₁₀O₃ | |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 77.0 - 80.0 °C | |
| Boiling Point | 182 °C @ 1.5 mmHg | |
| GHS Classification | Not classified as a hazardous substance or mixture (based on a similar isomer, Bis(4-formylphenyl) Ether) |
Note: The GHS classification is for a similar isomer and should be treated with caution. Assume the compound is hazardous in the absence of specific data.
Disposal Protocol
The primary disposal method for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Methodology for Waste Collection and Disposal
This protocol details the steps for the safe collection and preparation of this compound for disposal by a certified waste management provider.
1. Personal Protective Equipment (PPE) and Engineering Controls:
- Engineering Controls: All handling of this compound, including weighing and packaging for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
- Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves).
- Eye Protection: Use safety glasses with side shields or chemical splash goggles.
- Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities, consider additional protective clothing.
2. Waste Segregation and Collection:
- Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of solid this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
- Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number "49590-51-4," and the approximate quantity.
- Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or absorbent pads used for cleaning up minor spills, should also be placed in the designated hazardous waste container.
3. Procedure for Packaging for Disposal:
- Step 1: Preparation: Ensure all necessary PPE is donned and work is being performed in a chemical fume hood.
- Step 2: Transfer: Carefully transfer the waste this compound and any contaminated materials into the designated hazardous waste container. Avoid creating dust during the transfer.
- Step 3: Sealing: Securely close the lid of the hazardous waste container.
- Step 4: Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents. The storage area should be cool and shaded.
- Step 5: Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste. Disposal must be in accordance with local and national regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Bis(2-formylphenyl) Ether
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Bis(2-formylphenyl) Ether (CAS: 49590-51-4), also known as 2,2'-Diformyldiphenyl Ether or 2,2'-Oxydibenzaldehyde.
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for this compound to ensure the safety of laboratory personnel and compliance with regulatory standards.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] Due to its chemical structure as an aromatic aldehyde and an ether, it should be handled with caution, assuming it may also cause skin and eye irritation. Ethers are also known to potentially form explosive peroxides over time.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE |
| Eye and Face Protection | Chemical safety goggles and a face shield are required.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) must be worn. Inspect gloves for integrity before each use and dispose of them properly after handling.[1] |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Ensure full skin coverage. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
II. Operational Plan for Safe Handling
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure safe handling of this compound.
1. Engineering Controls:
- All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust.
- An eyewash station and safety shower must be readily accessible in the immediate work area.
2. Handling Procedure:
- Before use, read the Safety Data Sheet (SDS) thoroughly.[1]
- Wear all required PPE as detailed in the table above.
- Avoid contact with skin, eyes, and clothing.[1]
- Avoid inhalation of vapor, mist, or dust.[1]
- Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, preferably under a nitrogen atmosphere.[1]
- Keep away from sources of ignition as a precautionary measure.[1]
- Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1]
- Wash hands thoroughly with soap and water after handling.[1]
3. Emergency Procedures:
- If Swallowed: Immediately call a POISON CENTER or physician. Do not induce vomiting.[1]
- Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
- Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical Disposal:
- Dispose of unused or waste this compound as hazardous chemical waste.
- All disposals must be in accordance with local, regional, and national regulations.[1]
- Do not dispose of this chemical down the drain.
2. Contaminated Material Disposal:
- All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be treated as hazardous waste.
- Place all contaminated materials in a clearly labeled, sealed, and appropriate hazardous waste container.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
